2,4-Dichloro-5-fluoro-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLMCCNOPCDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647942 | |
| Record name | 2,4-Dichloro-5-fluoro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-98-5 | |
| Record name | 2,4-Dichloro-5-fluoro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-fluoro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine for Advanced Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapies. Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates, where the strategic placement of halide substituents allows for precise, regioselective modifications.
This guide focuses on This compound , a highly functionalized building block of significant interest to researchers in pharmaceutical and agrochemical synthesis. The presence of two distinct chlorine atoms at the C2 and C4 positions, modulated by the electronic effects of a C5-fluoro and a C6-methyl group, provides a nuanced platform for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise construction of complex molecular architectures, a critical advantage in the development of novel kinase inhibitors and other targeted therapeutic agents.[3][4] This document provides an in-depth exploration of its synthesis, core reactivity, and application, tailored for professionals engaged in drug development and advanced chemical research.
Physicochemical and Handling Properties
Proper characterization and handling are fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 954220-98-5 | [5] |
| Molecular Formula | C₅H₃Cl₂FN₂ | [3] |
| Molecular Weight | 181.00 g/mol | [3] |
| Appearance | Inferred to be a solid or oil | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [3] |
| InChI Key | Not directly available, inferred from structure | |
| SMILES | CC1=C(F)C(=NC(=N1)Cl)Cl |
Synthesis Protocol: A Guided Walkthrough
The synthesis of this compound is typically achieved through the methylation of a precursor, 2,4-dichloro-5-fluoropyrimidine. The following protocol is adapted from established methodologies in process chemistry research.[5]
Rationale Behind the Synthesis
The core transformation is a nucleophilic addition of a methyl group to the pyrimidine ring, followed by an oxidative aromatization step. A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is selected as the nucleophile due to its high reactivity and commercial availability. The reaction is conducted at sub-ambient temperatures to control the exothermic nature of the Grignard addition and to minimize the formation of side products. The subsequent oxidation step using iodine re-establishes the aromaticity of the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dichloro-5-fluoropyrimidine (1.0 eq)
-
Methylmagnesium bromide (3.0 M in THF, 1.5 eq)
-
1,2-Dimethoxyethane (DME)
-
Triethylamine (1.0 eq)
-
Iodine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Water
Procedure:
-
To a solution of methylmagnesium bromide (1.5 eq) in THF, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) dissolved in 1,2-dimethoxyethane, ensuring the internal temperature is maintained below 15°C.[5]
-
Stir the resulting solution at 15°C for approximately 1 hour to allow for the formation of the intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of triethylamine (1.0 eq) in THF. Triethylamine acts as a base to facilitate the subsequent elimination step.
-
Following the addition of the base, slowly add a solution of iodine (1.0 eq) in THF, maintaining a low internal temperature. Iodine serves as the oxidant to reform the aromatic pyrimidine ring.
-
Upon completion of the iodine addition, quench the reaction by carefully adding water.
-
Allow the mixture to warm to room temperature.
-
Perform a liquid-liquid extraction using ethyl acetate. The organic layer will contain the desired product.
-
Concentrate the combined organic extracts under reduced pressure.
-
Purify the crude product via silica gel column chromatography, using a dichloromethane/hexane solvent system, to yield pure this compound.[5]
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 954220-98-5 [chemicalbook.com]
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive agents. Its presence in nucleobases ensures inherent biocompatibility and provides a versatile framework for molecular recognition. Within this class, halogenated pyrimidines serve as exceptionally valuable intermediates, offering multiple reactive sites for the strategic construction of complex molecular architectures.
This compound (CAS No. 954220-98-5) is a prime example of such a strategic building block.[1][2] The specific arrangement of its substituents—two distinct chlorine atoms, an electron-withdrawing fluorine, and an electron-donating methyl group—creates a unique electronic and steric profile. This profile allows for controlled, regioselective reactions, making it a sought-after precursor in the synthesis of targeted therapeutics and advanced agrochemicals.[3] This guide offers a comprehensive overview of its physical properties, spectral characteristics, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required to effectively leverage this compound in their work.
Section 1: Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in both reactive and biological systems, influencing everything from solubility and reaction kinetics to storage and formulation. Below is a summary of the known and predicted properties of this compound.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 954220-98-5 | [1] |
| Molecular Formula | C₅H₃Cl₂FN₂ | [1][3] |
| Molecular Weight | 181.00 g/mol | [1][3] |
| Appearance | Data not available; expected to be a solid. | Inferred from related compounds[4] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) and poorly soluble in water. | Inferred from structure |
| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)F | [1] |
Expert Insights: The presence of two chlorine atoms and a fluorine atom significantly increases the molecule's polarity and potential for dipole-dipole interactions, while the pyrimidine core can participate in hydrogen bonding as an acceptor. However, the lack of hydrogen bond donors and the overall halogenated character suggest that its solubility will be highest in moderately polar aprotic organic solvents. Its molecular weight of 181.00 g/mol places it well within the range of typical small-molecule fragments used in drug discovery campaigns.
Section 2: Spectral Characterization (Predicted)
While specific spectral data for this compound is not widely published, its structure allows for reliable prediction of its key spectral features. This predictive analysis is an essential tool for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl group (-CH₃) protons. This peak would likely appear in the range of δ 2.0-2.5 ppm, shifted downfield due to the influence of the aromatic pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts:
-
-CH₃ Carbon: ~15-25 ppm.
-
Ring Carbons: The four carbons in the pyrimidine ring will be distinct. The carbons directly bonded to chlorine (C2, C4) and fluorine (C5) will be significantly deshielded, appearing far downfield (likely >140 ppm). The C-F coupling will be a key diagnostic feature, resulting in a large splitting of the C5 signal. The carbon attached to the methyl group (C6) will also be in the aromatic region.
-
-
Mass Spectrometry (MS): In an electron-impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 180. The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed:
-
M⁺: (containing two ³⁵Cl atoms) at m/z 180 (relative intensity ~100%)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 182 (relative intensity ~65%)
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 184 (relative intensity ~10%) This 100:65:10 ratio is a definitive signature for a molecule containing two chlorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-F stretching: A strong, sharp absorption typically in the 1000-1250 cm⁻¹ range.
-
C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.
-
Section 3: Synthesis and Reactivity
General Synthesis Protocol
The synthesis of this compound can be achieved via the methylation of a 2,4-dichloro-5-fluoropyrimidine precursor using a Grignard reagent.[5] This method is effective for adding alkyl groups to the pyrimidine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.5 eq., typically 3.0 M in diethyl ether) dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15 °C.
-
Reaction Monitoring: Stir the solution at 15 °C for 1 hour after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution
The true utility of this compound lies in its reactivity towards nucleophiles. The two chlorine atoms at the C2 and C4 positions are both susceptible to nucleophilic aromatic substitution (SₙAr). However, they are not electronically equivalent.
-
Regioselectivity: The C4 position is generally more reactive towards nucleophiles than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent fluorine atom at C5 and the nitrogen at N3, which stabilize the negative charge of the Meisenheimer intermediate more effectively at the C4 position.
-
Sequential Reactions: This difference in reactivity allows for sequential, controlled substitutions. A researcher can first substitute the C4-chloro group using one nucleophile under milder conditions, and then substitute the C2-chloro group with a different nucleophile under more forcing conditions (e.g., higher temperature). This stepwise approach is fundamental to building molecular diversity from a single precursor.
Caption: Regioselective substitution pathway of the title compound.
Section 4: Applications in Drug Development
This compound is primarily employed as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for modifications that can enhance the efficacy of active compounds.
A key application area is the development of kinase inhibitors, which are crucial in oncology. For instance, derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer (NSCLC).[6] In such syntheses, the dichloro-pyrimidine core serves as the central scaffold onto which various amine and aryl groups are attached via sequential SₙAr reactions to optimize binding to the kinase's active site. The fluorine at the 5-position can further enhance binding affinity through favorable electrostatic interactions or by blocking metabolic degradation.
Section 5: Safety and Handling
Disclaimer: This information is synthesized from data on structurally similar compounds and is not a substitute for a formal Safety Data Sheet (SDS) for this specific chemical. Always consult the SDS provided by the supplier before handling.
Based on the SDS for related dichloropyrimidines, this compound should be treated as a hazardous substance.[7][8]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
-
Handling Precautions:
-
Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its key value lies in the differential reactivity of its two chlorine atoms, which enables controlled, sequential nucleophilic substitutions. This feature, combined with the modulating effects of the fluoro and methyl groups, makes it an attractive scaffold for constructing diverse libraries of molecules in the pursuit of new drugs and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to exploit its synthetic utility.
References
- 1. This compound | 954220-98-5 | ENB22098 [biosynth.com]
- 2. Cas 954220-98-5,this compound | lookchem [lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 954220-98-5 [chemicalbook.com]
- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
2,4-Dichloro-5-fluoro-6-methylpyrimidine chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1] Its pyrimidine core is a privileged structure, found in a multitude of approved drugs and biologically active molecules, owing to its ability to form key hydrogen bond interactions with protein targets.[2][3] The specific arrangement of substituents on this scaffold—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a platform for complex and regioselective chemical transformations.
This guide, intended for researchers and drug development professionals, offers a comprehensive profile of the chemical reactivity of this compound. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern its reactivity, with a focus on the two most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding these principles is paramount for leveraging this scaffold in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]
Core Reactivity Principles: Unraveling Regioselectivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles. The substituents further modulate this reactivity:
-
Chlorine Atoms (C2 and C4): Serve as excellent leaving groups in both nucleophilic substitution and cross-coupling reactions. The central question of this molecule's reactivity is the competition between these two positions.
-
Fluorine Atom (C5): As a potent electron-withdrawing group, it further activates the ring towards nucleophilic attack, increasing the electrophilicity of the adjacent C4 carbon.
-
Methyl Group (C6): An electron-donating group, which can subtly influence the electronic distribution and may offer a site for further functionalization, although reactions on the ring are far more common.
Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[6][7][8] This is attributed to the greater ability of the para-nitrogen atom (N1) and the C5-fluoro group to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.
Caption: Primary pathways for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most fundamental reaction class for this scaffold, enabling the introduction of a wide array of amine, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.
Causality of C4-Selectivity
When a nucleophile attacks the C4 position, the resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance delocalization of the negative charge onto both the N1 ring nitrogen and the powerfully inductive and mesomeric electron-withdrawing nitro or fluoro group at C5.[9] Attack at C2 results in an intermediate where the charge is delocalized primarily by the two adjacent nitrogen atoms, a less stabilizing arrangement compared to the C4-attack intermediate. This difference in intermediate stability leads to a lower activation energy for the C4-substitution pathway, making it the kinetically preferred outcome.[6]
Protocol 1: General Procedure for Regioselective C4-Amination
This protocol describes a typical SNAr reaction to install an amine at the more reactive C4 position.
Caption: General workflow for a selective C4 amination reaction.
Methodology:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in a suitable high-boiling solvent such as 1-pentanol or THF.[10]
-
Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[10][11]
-
Reaction Execution: Heat the reaction mixture to a temperature between 100-140 °C. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[12] Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-2-chloro-5-fluoro-6-methylpyrimidine derivative.[12]
Achieving C2-Selectivity
While C4 substitution is dominant, C2 selectivity can be achieved under specific circumstances. The regioselectivity is a delicate balance of electronic and steric effects.[13][14]
-
Influence of C6 Substituents: A strong electron-donating group (EDG) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[6][13] The methyl group in the title compound is a weak EDG, so this effect is less pronounced but should be considered.
-
Tertiary Amine Nucleophiles: An established strategy for achieving C2 selectivity on 5-substituted-2,4-dichloropyrimidines involves using tertiary amines as nucleophiles. The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation of the resulting quaternary ammonium salt to give the secondary amine product.[15]
| Factor | Effect on Regioselectivity | Rationale |
| Nucleophile | Most neutral nucleophiles (RNH₂, ROH) strongly favor C4 .[7] | Governed by the superior stability of the C4 Meisenheimer intermediate.[6] |
| Tertiary amines (R₃N) can favor C2 on 5-EWG pyrimidines.[15] | Proceeds via a different mechanism involving an intermediate quaternary salt and subsequent dealkylation.[15] | |
| C5 Substituent | Electron-withdrawing group (like -F) enhances the preference for C4 .[6] | Further stabilizes the negative charge in the C4 intermediate. |
| C6 Substituent | Electron-donating group (like -OCH₃, -NH₂) can favor C2 .[13] | The EDG destabilizes the C4 intermediate relative to the C2 intermediate, reversing selectivity.[13] |
| Reaction Conditions | Lower temperatures generally improve selectivity for the kinetically favored C4 product.[12] | Higher temperatures can provide enough energy to overcome the activation barrier for the C2 pathway, leading to mixtures. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. The reactivity order for these reactions generally mirrors that of SNAr: C4 > C2.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester), is highly effective and exhibits excellent regioselectivity for the C4 position.[16][17] This strong preference allows for the sequential and controlled functionalization of the pyrimidine ring.
Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling
Microwave-assisted synthesis offers a rapid and efficient method for Suzuki coupling, often with lower catalyst loadings and shorter reaction times.[16]
References
- 1. Cas 954220-98-5,this compound | lookchem [lookchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluoro-6-methylpyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, outline a detailed synthetic protocol with mechanistic insights, analyze its chemical reactivity, and explore its strategic applications as a versatile building block in medicinal chemistry. This document is designed to serve as a practical resource, grounding theoretical concepts in established laboratory practice and highlighting the compound's potential in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its structural versatility allows for modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[1] The introduction of a fluorine atom, as seen in this compound, is a widely employed strategy in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability.
This compound (CAS: 954220-98-5) emerges as a particularly valuable synthetic intermediate. It combines the reactive potential of two distinct chlorine atoms, the modulating electronic influence of a fluoro group, and the steric presence of a methyl group on the privileged pyrimidine core. This combination makes it an ideal starting material for constructing complex molecular architectures, especially for targeted therapies in oncology and immunology.[2][3]
Core Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 954220-98-5 | [4][5][6] |
| Molecular Formula | C₅H₃Cl₂FN₂ | [5] |
| Molecular Weight | 181.00 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Boiling Point | ~225.1 °C (at 760 mmHg, estimated) | [6] |
| Physical Form | Solid (predicted based on analogs) | |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | [7] |
Spectroscopic Insights:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: A singlet peak is expected in the aromatic region for the methyl protons (CH₃), likely around δ 2.0-2.5 ppm.
-
¹³C NMR: Five distinct carbon signals would be expected, with the C-F and C-Cl carbons showing characteristic shifts and coupling constants.
-
¹⁹F NMR: A singlet is expected, providing a clear diagnostic marker for the presence of the fluoro group.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ~9:6:1 ratio), confirming its elemental composition.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via methylation of a commercially available precursor. The following protocol is adapted from established methodologies for similar transformations.[4]
Experimental Protocol: Synthesis via Grignard Reaction
Reaction Principle: This synthesis utilizes a Grignard reaction, a robust organometallic C-C bond-forming method. Methylmagnesium bromide, a potent nucleophile, is used to introduce a methyl group onto the pyrimidine ring system. The choice of 2,4-dichloro-5-fluoropyrimidine as the starting material is strategic, as it is a readily available intermediate.[2]
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: To the flask, add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) dissolved in a dry, ethereal solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF).
-
Temperature Control (Critical): Cool the reaction vessel to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the reactivity of the Grignard reagent and prevent side reactions.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.5 eq., typically 3.0 M in ether) to the stirred pyrimidine solution via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), and combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a gradient of hexane/dichloromethane) to afford the pure this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity & Strategic Application in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. In pyrimidine systems, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This selectivity is the key to its use as a scaffold, allowing for sequential and regioselective introduction of different functionalities.
Causality of Reactivity:
-
C4-Cl (More Reactive): The C4 position is para to one ring nitrogen and ortho to the other, making it highly electron-deficient and activated for nucleophilic attack.
-
C2-Cl (Less Reactive): The C2 position is situated between two electron-withdrawing nitrogen atoms, but the steric hindrance from adjacent groups and more complex electronic factors often render it less reactive than C4.
-
Influence of Substituents: The electron-withdrawing fluorine at C5 further activates the ring towards SNAr, while the electron-donating methyl group at C6 has a modest deactivating effect but primarily serves as a steric and recognition element for downstream applications.
This reactivity profile allows for a modular approach to drug synthesis. For example, a primary amine (R¹-NH₂) can be selectively introduced at the C4 position under milder conditions, followed by the displacement of the C2 chlorine with a second nucleophile (R²-Nu) under more forcing conditions (e.g., higher temperature or stronger base).
Reactivity and Derivatization Diagram
Caption: Regioselective substitution strategy for this compound.
Application Example: Scaffold for EGFR Kinase Inhibitors
Drawing inspiration from the development of inhibitors for Epidermal Growth Factor Receptor (EGFR), particularly for non-small cell lung cancer (NSCLC), this scaffold is an excellent starting point.[3] Many EGFR inhibitors feature a 2,4-disubstituted pyrimidine core.
A hypothetical synthesis could involve:
-
Step A: Selective reaction of this compound with a key aniline derivative (e.g., one containing an acrylamide warhead for covalent binding) at the C4 position.
-
Step B: Subsequent substitution of the C2 chlorine with a small amine or alcohol to enhance solubility and target engagement.
This modular strategy enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Analytical Characterization and Quality Control
To ensure the integrity of experimental results, rigorous analytical validation of the synthesized compound is mandatory. A self-validating system of checks should be employed.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid). Purity should exceed 98% for use in biological assays.
-
Identity Confirmation (MS): Mass spectrometry confirms the molecular weight of the compound, and high-resolution MS (HRMS) can verify its elemental formula to within 5 ppm accuracy.
-
Structural Elucidation (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the precise chemical structure, ensuring that the desired regiochemistry of substitution has been achieved.
Safety, Handling, and Storage Protocols
Based on safety data for structurally related dichlorofluoropyrimidines, this compound should be handled as a hazardous substance.
-
Hazards: Assumed to be corrosive, causing severe skin burns and eye damage.[8] It may be harmful if swallowed and may cause skin sensitization.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[8] Use appropriate tools to handle the material and avoid creating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture.[10] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9][10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable scaffold. For researchers and scientists, this molecule offers a reliable and efficient starting point for the design and synthesis of next-generation targeted therapies. As the demand for novel kinase inhibitors and other precision medicines continues to grow, the strategic application of such well-designed building blocks will be paramount to advancing human health.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 954220-98-5 [chemicalbook.com]
- 5. This compound | 954220-98-5 | ENB22098 [biosynth.com]
- 6. This compound | 954220-98-5 [sigmaaldrich.com]
- 7. 137234-74-3 | CAS DataBase [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-5-fluoro-6-methylpyrimidine for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] 2,4-Dichloro-5-fluoro-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. For drug development professionals, accurately characterizing the solubility of this compound is a crucial early step, as low aqueous solubility can lead to suboptimal drug delivery and absorption.[1]
This document is structured to provide a comprehensive overview, beginning with the fundamental factors that govern solubility, followed by a detailed, field-proven experimental protocol for its measurement. We will then present representative solubility data and conclude with a discussion of the implications for formulation and development.
Part 1: Elucidating the Factors Governing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by a variety of factors.[3][4] A comprehensive understanding of these factors is essential for designing meaningful experiments and for the strategic development of formulations.
Key Influencing Factors:
-
pH: For ionizable compounds, pH is a dominant factor.[2][3] The pyrimidine ring system, with its nitrogen atoms, can exhibit basic properties, and its solubility can be significantly affected by the pH of the aqueous medium.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5][6] This relationship is crucial for developing crystallization processes and for understanding storage requirements.[5]
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[5] The solubility of this compound will, therefore, vary significantly across a range of organic solvents with differing polarities.
-
Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystal lattice energy, can have a profound impact on its solubility. Different polymorphic forms of the same compound can exhibit different solubilities.
-
Presence of Other Solutes: The addition of salts or other excipients can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound in an aqueous solution.[5]
Caption: Key factors influencing the solubility of this compound.
Part 2: A Validated Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of the equilibrium state.[7] The following protocol provides a step-by-step guide for its implementation.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, and a relevant buffer solution such as phosphate-buffered saline (PBS) at pH 7.4). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C and/or 37 °C to simulate ambient and physiological conditions, respectively.
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is generally recommended to ensure that the concentration of the dissolved solid in the solvent has reached a plateau.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended solid particles, which would lead to an overestimation of solubility, filter the aliquot through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
-
If the experiment is performed at different temperatures, the thermodynamic parameters of dissolution, such as enthalpy and entropy, can be calculated from the temperature dependence of solubility.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Part 3: Representative Solubility Data
| Solvent | Temperature (°C) | Representative Solubility (mg/mL) | Classification |
| Water | 25 | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | 37 | < 0.1 | Practically Insoluble |
| Ethanol | 25 | 50 - 100 | Soluble |
| Methanol | 25 | > 100 | Freely Soluble |
| Acetonitrile | 25 | > 100 | Freely Soluble |
| Acetone | 25 | > 100 | Freely Soluble |
| Ethyl Acetate | 25 | 10 - 30 | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | 25 | > 100 | Freely Soluble |
Classification based on USP/NF descriptive terms.
Part 4: Safety and Handling Considerations
This compound and related dichloropyrimidine compounds should be handled with care. They are often classified as corrosive and can cause severe skin burns and eye damage.[9] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[9]
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its development as a potential therapeutic agent. This guide has provided a framework for understanding the key factors that influence its solubility and a detailed, robust protocol for its experimental determination. The shake-flask method, when executed with precision, yields reliable thermodynamic solubility data that is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing a compound through the drug development pipeline.
References
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. fishersci.com [fishersci.com]
The Synthetic Heart of Innovation: A Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Foreword: Unveiling the Potential Within a Core Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the identification and exploitation of versatile chemical scaffolds are paramount to the discovery of novel bioactive agents. Among these, the pyrimidine core has long been a focal point, owing to its presence in a myriad of biologically significant molecules. This guide delves into the technical intricacies of a particularly promising, yet underexplored, derivative: 2,4-Dichloro-5-fluoro-6-methylpyrimidine .
While direct biological activity of this compound is not extensively documented, its true power lies in its role as a highly adaptable intermediate—a synthetic heart from which a diverse array of potent molecules can be generated. This document will serve as a technical resource for researchers, scientists, and drug development professionals, illuminating the synthetic pathways, chemical properties, and, most importantly, the potential biological activities that can be unlocked from this versatile building block. We will explore its application in the synthesis of targeted therapies, particularly in oncology, and provide a framework for its utilization in drug discovery workflows.
Compound Profile: Physicochemical Properties and Synthetic Overview
This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₃Cl₂FN₂.[1][2] Its structure is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a methyl group at position 6. This unique arrangement of functional groups imparts significant reactivity and versatility, making it a valuable precursor in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂FN₂ | [1][2] |
| Molecular Weight | 181.00 g/mol | [1] |
| CAS Number | 954220-98-5 | [2] |
| Physical Form | Solid | - |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through various synthetic routes. A general and effective method involves the reaction of a Grignard reagent with a substituted pyrimidine, followed by an oxidation/iodination and subsequent purification. This process highlights the chemical manipulations that can be performed on the pyrimidine ring to introduce the desired functional groups.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Methylmagnesium bromide (3.0 M in THF)
-
Tetrahydrofuran (THF)
-
1,2-dimethoxyethane
-
Triethylamine
-
Iodine
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Water
-
Silica gel
Procedure:
-
To a solution of 3.0 M methylmagnesium bromide in tetrahydrofuran, add 2,4-dichloro-5-fluoropyrimidine in 1,2-dimethoxyethane, ensuring the temperature is maintained below 15°C.
-
Stir the resulting solution at 15°C for 1 hour.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of triethylamine in tetrahydrofuran, maintaining an internal temperature of approximately 5°C.
-
Subsequently, add a solution of iodine in tetrahydrofuran.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the product with ethyl acetate and concentrate the organic layers.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system to yield this compound.
The Gateway to Bioactivity: this compound as a Key Intermediate
The true biological significance of this compound lies in its utility as a chemical intermediate for the synthesis of a wide range of biologically active compounds.[1] Its dichloro substitutions provide two reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This versatility is crucial in the development of targeted therapies and agrochemicals.[1][3]
A Scaffold for Kinase Inhibitors in Oncology
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The structural analogue, 2,4-dichloro-6-methylpyrimidine, has been successfully utilized to design and synthesize potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring resistance mutations like T790M/L858R, which are common in non-small cell lung cancer (NSCLC).[4]
A study on 2,4-dichloro-6-methylpyrimidine derivatives demonstrated that these compounds can exhibit strong antiproliferative activity against cancer cell lines.[4] For instance, the compound designated as L-18 showed an IC50 value of 0.65 ± 0.06 μM against H1975 cells, which harbor the EGFR T790M/L858R mutation.[4] This compound was also shown to induce apoptosis, block the cell cycle, and inhibit cell migration and invasion in a dose-dependent manner.[4]
The synthetic strategy for these inhibitors often involves the sequential substitution of the two chlorine atoms on the pyrimidine ring with various amine-containing moieties. The fluorine atom at the 5-position in this compound can further enhance the binding affinity and metabolic stability of the final drug candidates.
Workflow for the Development of Pyrimidine-Based Kinase Inhibitors
Caption: A workflow for developing kinase inhibitors from the pyrimidine scaffold.
Potential in Agrochemicals and Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, insecticidal, antiviral, and anti-inflammatory properties.[5][6] The this compound scaffold can serve as a starting point for the synthesis of novel agrochemicals, such as fungicides and herbicides.[1] The introduction of different substituents at the 2 and 4 positions can modulate the biological activity and target specificity of the resulting compounds.
Future Directions and Conclusion
While this compound itself may not be the final bioactive molecule, its importance as a versatile and reactive intermediate cannot be overstated. It represents a key starting material for the construction of complex molecules with a wide range of potential therapeutic and agricultural applications.
The true potential of this compound will be realized through its continued use in the following areas:
-
Expansion of Kinase Inhibitor Libraries: Systematic exploration of substitutions at the C2 and C4 positions to develop novel inhibitors for a range of kinases implicated in various diseases.
-
Development of Novel Agrochemicals: Synthesis and screening of derivatives for potent and selective antifungal, insecticidal, and herbicidal activities.
-
Exploration of Other Therapeutic Areas: Investigation of its derivatives for antiviral, anti-inflammatory, and antibacterial properties.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 954220-98-5 | ENB22098 [biosynth.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijlpr.com [ijlpr.com]
2,4-Dichloro-5-fluoro-6-methylpyrimidine literature review
An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a common motif in biologically active molecules, and the specific arrangement of its substituents—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent intermediate.
Physicochemical Properties and Safety Profile
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 954220-98-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₂FN₂ | [2][3] |
| Molecular Weight | 181.00 g/mol | [3] |
| Appearance | Solid (typical) | [4] |
| Storage | 2-8°C, store under inert gas | [3] |
Safety Considerations: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related analogs like 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-6-methylpyrimidine indicate significant hazards.[4][5][6][7] This compound should be handled with extreme care, assuming it is corrosive and toxic.
-
Hazard Profile: Causes severe skin burns and eye damage.[6][7] Harmful if swallowed.[6]
-
Handling Precautions: Use only in a chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Avoid inhalation of dust and contact with skin, eyes, and clothing.[5][8]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][8]
Synthesis of this compound
The primary synthetic route to this compound involves the methylation of its precursor, 2,4-dichloro-5-fluoropyrimidine, using a Grignard reagent. The reaction is a nucleophilic addition-elimination process at the C6 position.
Experimental Protocol: Methylation of 2,4-Dichloro-5-fluoropyrimidine
This protocol is adapted from established literature methodologies for similar transformations.[1]
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Iodine
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Water (deionized)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and dissolve it in 1,2-dimethoxyethane.
-
Grignard Addition: Cool the solution to below 15°C in an ice bath. Slowly add a 3.0 M solution of methylmagnesium bromide in ether (1.5 eq) to the flask, ensuring the internal temperature does not exceed 15°C.[1]
-
Stirring: Stir the resulting solution at 15°C for 1 hour to allow for the formation of the intermediate.
-
Oxidative Workup: Cool the reaction mixture to 0°C.[1] Slowly add a solution of triethylamine (1.0 eq) in THF, followed by a solution of iodine (1.0 eq) in THF, maintaining the internal temperature around 5°C.[1]
-
Quenching: Quench the reaction by carefully adding water. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to afford the pure this compound.[1] A 74% yield has been reported for a similar process.[1]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The key challenge and opportunity for a synthetic chemist is controlling the regioselectivity of the substitution—that is, selectively replacing the chlorine at the C4 or C2 position.
The regioselectivity is a delicate interplay of electronic and steric factors:
-
Electronic Effects: The pyrimidine ring nitrogens are strongly electron-withdrawing, activating the C2, C4, and C6 positions towards nucleophilic attack. The C5-fluoro group further withdraws electron density, enhancing the reactivity of the adjacent C4 position. Conversely, the C6-methyl group is electron-donating, which slightly deactivates the ring but can influence the preferred site of attack.
-
Positional Reactivity: In many 2,4-dichloropyrimidine systems, substitution occurs preferentially at the C4 position.[9] However, the presence of an electron-donating group at C6, such as the methyl group in this molecule, has been shown to direct incoming nucleophiles to the C2 position.[9] This reversal of selectivity is a critical consideration.
Competing SNAr Pathways
A nucleophile (Nu⁻) can attack either the C4 or C2 position, leading to two different mono-substituted products. The outcome depends on the reaction conditions and the nature of the nucleophile.
Caption: Competing pathways for nucleophilic substitution on the pyrimidine ring.
Note: The placeholder images in the DOT script above should be replaced with actual chemical structures for a final document.
Controlling the reaction temperature is crucial. Lower temperatures often favor kinetic control, potentially leading to higher selectivity, while higher temperatures can result in mixtures of products or di-substitution.
Applications in Drug Discovery and Agrochemicals
This molecule is not an active ingredient itself but rather a sophisticated scaffold used to build more complex, biologically active compounds.[3] Its value lies in enabling the systematic and regiocontrolled introduction of different functional groups.
Key Application Areas:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. This scaffold serves as an excellent hinge-binding motif in the ATP-binding pocket of kinases. The ability to install different groups at the C2 and C4 positions is critical for tuning potency and selectivity.
-
Antiviral and Antibacterial Agents: The pyrimidine ring is a bioisostere for purines and is a foundational component of nucleosides. Derivatives of this scaffold can be used to develop agents that interfere with viral or bacterial replication.[10]
-
Agrochemicals: It is a key intermediate in the production of advanced herbicides and fungicides.[3] The substituents can be modified to enhance potency against specific weeds or fungi while maintaining low toxicity to crops and non-target organisms.[10]
General Drug Discovery Workflow
The use of this compound in a drug discovery program typically follows a divergent synthetic strategy.
Caption: Workflow from building block to drug candidate.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound and its downstream products is essential. The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a singlet for the methyl (CH₃) protons.
-
¹³C NMR: Will show distinct signals for the five carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.
-
¹⁹F NMR: Will show a singlet for the fluorine atom, providing clear confirmation of its presence.
-
-
Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the mass of the molecule (181.00 g/mol ). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic signature.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Conclusion
This compound is a high-value synthetic intermediate characterized by its dense functionalization and tunable reactivity. A thorough understanding of its synthesis and the factors governing the regioselectivity of its SNAr reactions is crucial for its effective application. For researchers in drug discovery and agrochemical development, this compound offers a robust and versatile platform for the rapid generation of novel, diverse, and potent molecules. As with all highly reactive and hazardous materials, adherence to strict safety protocols is non-negotiable.
References
- 1. This compound | 954220-98-5 [chemicalbook.com]
- 2. This compound | 954220-98-5 | ENB22098 [biosynth.com]
- 3. This compound [myskinrecipes.com]
- 4. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. zhonghanchemical.com [zhonghanchemical.com]
Spectroscopic Characterization of 2,4-Dichloro-5-fluoro-6-methylpyrimidine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Halogenated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyrimidine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This makes halogenated pyrimidines, such as 2,4-dichloro-5-fluoro-6-methylpyrimidine, highly valuable building blocks in the synthesis of novel drug candidates.[4] These compounds often serve as key intermediates in the development of kinase inhibitors, antiviral agents, and other targeted therapies.[4][5]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in many synthetic pathways. By presenting detailed protocols and thorough data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and characterization of this important synthetic intermediate. The subsequent sections are designed to not only present the data but also to offer insights into the experimental rationale and the structural information that can be gleaned from each analytical technique. Spectroscopic techniques are pivotal in the development and analysis of small molecule drugs, aiding in structural elucidation and ensuring the identity and purity of synthesized compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[9][10][11] For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Experimental Protocol: NMR Data Acquisition
A standardized approach to NMR data acquisition is crucial for obtaining high-quality, reproducible spectra.[12][13]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The probe is tuned and matched to the ¹H frequency to maximize signal-to-noise.
-
A standard one-dimensional proton pulse sequence is utilized.[12]
-
Key acquisition parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.[12]
-
Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
The probe is tuned to the ¹³C frequency.
-
A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to a series of singlets for each unique carbon atom.
-
A wider spectral width (e.g., 220 ppm) is used to encompass the full range of carbon chemical shifts.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹⁹F NMR Acquisition:
-
The probe is tuned to the ¹⁹F frequency.
-
A standard one-dimensional ¹⁹F NMR experiment is conducted. ¹⁹F is a highly sensitive nucleus with 100% natural abundance.[14]
-
A broad spectral width is often necessary due to the large chemical shift range of fluorine.[14]
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horiba.com [horiba.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. paulrpalmer.com [paulrpalmer.com]
- 9. emerypharma.com [emerypharma.com]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2,4-dichloro-5-fluoro-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. Fluorinated pyrimidines are a cornerstone in the development of therapeutic agents, particularly in oncology, due to their ability to act as mimics of natural nucleobases.[1][2][3][4] This protocol details a reliable synthetic route, explains the underlying chemical principles, and emphasizes critical safety and handling procedures to ensure reproducible, high-yield production for research and development applications.
Introduction and Scientific Context
The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[4][5] The pyrimidine scaffold, in particular, is a privileged structure in drug discovery. Consequently, substituted dihalofluoro-pyrimidines like this compound serve as versatile intermediates for creating complex molecular architectures through subsequent nucleophilic substitution reactions at the chlorinated positions.
The protocol outlined herein describes the methylation of 2,4-dichloro-5-fluoropyrimidine using a Grignard reagent. This method is advantageous due to its high efficiency and the ready availability of the starting materials. Understanding the causality behind each step—from the necessity of an inert atmosphere to the specifics of the purification process—is paramount for success. This guide is structured to provide not just a recipe, but a self-validating system of procedural logic.
Reaction Mechanism and Rationale
The core transformation involves a nucleophilic addition-elimination reaction. The process begins with the reaction of 2,4-dichloro-5-fluoropyrimidine with methylmagnesium bromide.
The Vilsmeier-Haack reaction , a method for formylation of electron-rich compounds, is a classic named reaction in organic synthesis and has been adapted for creating substituted pyrimidines from acyclic precursors.[6][7][8][9] However, for the specific methylation of a pre-formed pyrimidine ring as described here, a more direct approach using an organometallic reagent is employed.
The synthesis proceeds as follows:
-
Grignard Reagent Addition: The highly nucleophilic methyl group from methylmagnesium bromide attacks an electrophilic carbon on the pyrimidine ring.
-
Aromatization/Elimination: The resulting intermediate re-aromatizes, leading to the substitution of a leaving group.
-
Iodination-Mediated Final Step: An in-situ iodination step, as described in an adapted procedure, facilitates the final product formation.[10]
The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it stabilizes the Grignard reagent. Strict anhydrous and inert conditions (e.g., under nitrogen or argon) are mandatory to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture.
Detailed Synthesis Protocol
This protocol is adapted from established literature methodologies for the methylation of dichlorofluoropyrimidines.[10]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Notes |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | 166.97 g/mol | 1.0 | Corrosive, toxic. Handle with care.[11] |
| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | 119.26 g/mol | 1.5 | Flammable, water-reactive. |
| Triethylamine | 121-44-8 | 101.19 g/mol | 1.0 | Corrosive, flammable. |
| Iodine | 7553-56-2 | 253.81 g/mol | 1.0 | Toxic, corrosive. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - | Solvent. Must be dry. |
| 1,2-Dimethoxyethane (DME), anhydrous | 110-71-4 | 90.12 g/mol | - | Solvent. Must be dry. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | Extraction solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | Eluent for chromatography. |
| Hexane | 110-54-3 | 86.18 g/mol | - | Eluent for chromatography. |
| Silica Gel | 7631-86-9 | - | - | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Thermometer
-
Nitrogen/Argon gas inlet
-
Ice bath
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware for workup
Step-by-Step Procedure
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Charge the flask with a 3.0 M solution of methylmagnesium bromide in ether (1.5 eq.).
-
Cool the flask to 0 °C using an ice bath.
Addition of Starting Material: 4. In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in anhydrous 1,2-dimethoxyethane.[10] 5. Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the cooled Grignard reagent via an addition funnel, ensuring the internal temperature does not exceed 15 °C.[10] 6. After the addition is complete, allow the resulting solution to stir at 15 °C for 1 hour.[10]
In-situ Iodination and Quenching: 7. Cool the reaction mixture back down to 0 °C.[10] 8. Slowly add a solution of triethylamine (1.0 eq.) in anhydrous THF, maintaining an internal temperature around 5 °C.[10] 9. Following the triethylamine addition, slowly add a solution of iodine (1.0 eq.) in anhydrous THF.[10] 10. Once the iodine addition is complete, quench the reaction by carefully adding water. 11. Remove the ice bath and allow the mixture to warm to room temperature.
Workup and Purification: 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. 13. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator. 14. Purify the resulting crude product by silica gel column chromatography. Elute with a dichloromethane/hexane solvent system to afford the pure this compound.[10]
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Reaction Temperature | 0 °C to 15 °C | Controls the exothermic reaction of the Grignard reagent and prevents side reactions. |
| Reaction Time | ~1 hour post-addition | Allows for complete consumption of the starting material. |
| Purification Method | Silica Gel Chromatography | Effectively separates the desired product from unreacted starting materials and byproducts. |
| Expected Yield | ~74% [10] | Based on literature precedent for this adapted procedure. |
Safety and Hazard Management
Proper safety precautions are non-negotiable when performing this synthesis. All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.
-
Reagent Handling:
-
2,4-Dichloro-5-fluoropyrimidine: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[11] Avoid inhalation of dust and direct contact.
-
Methylmagnesium Bromide: Highly flammable and reacts violently with water and other protic sources. Handle under a strict inert atmosphere.
-
Phosphorus Oxychloride (if used in alternative syntheses): Extremely corrosive and reacts violently with water.[12][13]
-
-
Waste Disposal: Quench any unreacted Grignard reagent carefully with a suitable solvent (e.g., isopropanol) before disposal. All chemical waste must be disposed of according to institutional and local environmental regulations.
Visualized Workflows and Schemes
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction scheme for the methylation of 2,4-dichloro-5-fluoropyrimidine.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. This compound | 954220-98-5 [chemicalbook.com]
- 11. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology. The targeted functionalization of this privileged heterocycle allows for the fine-tuning of molecular properties, enhancing efficacy, selectivity, and pharmacokinetic profiles. Among the various methods for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and generally high yields.
This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 2,4-dichloro-5-fluoro-6-methylpyrimidine , a versatile building block for the synthesis of complex pharmaceutical intermediates. The presence of two distinct chlorine atoms, along with a fluorine and a methyl group, presents unique challenges and opportunities for regioselective functionalization. Understanding the interplay of these substituents is critical for designing efficient and selective synthetic routes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. In the case of 2,4-dichloropyrimidines, oxidative addition preferentially occurs at the more electrophilic C4 position. This regioselectivity is a key consideration in synthetic planning.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Suzuki Coupling of this compound
For 2,4-dichloropyrimidines, the Suzuki coupling reaction exhibits a high degree of regioselectivity, with the incoming aryl or heteroaryl group preferentially substituting the chlorine atom at the C4 position.[1] This is attributed to the greater electrophilicity of the C4 position, making the C-Cl bond more susceptible to oxidative addition by the palladium catalyst. The presence of the electron-withdrawing fluorine atom at the C5 position is expected to further enhance the reactivity of the pyrimidine ring towards nucleophilic attack and oxidative addition. The methyl group at the C6 position may exert a minor steric influence but is unlikely to alter the inherent electronic preference for C4 substitution.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different boronic acid coupling partners.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol is a general procedure suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water (if using an aqueous base system)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.5 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe. If using an aqueous base system, add the appropriate amount of degassed water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-5-fluoro-6-methylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][2]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (0.015 mmol), and the base (1.5 mmol).
-
Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Optimization of Reaction Conditions
The success of the Suzuki coupling is highly dependent on the interplay of various reaction parameters. The following table summarizes key variables and their typical ranges, providing a starting point for optimization.
| Parameter | Catalyst | Ligand (if not pre-complexed) | Base | Solvent | Temperature (°C) |
| Condition 1 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Condition 2 | PdCl₂(dppf) | - | K₃PO₄ | Toluene/H₂O | 90-110 |
| Condition 3 | Pd(OAc)₂ | SPhos or XPhos | Cs₂CO₃ | THF | 60-80 |
| Condition 4 | Pd₂(dba)₃ | Buchwald Ligands | K₂CO₃ | DMF | 100-120 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst activity | Screen different palladium catalysts and ligands. Ensure proper degassing to prevent catalyst deactivation. |
| Incomplete reaction | Increase reaction temperature or time. Consider using microwave irradiation. | |
| Protodeboronation of boronic acid | Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Lower the reaction temperature. | |
| Side Product Formation | Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen. Use a lower catalyst loading. |
| Reaction at the C2 position | While less likely, this can occur under certain conditions. Re-evaluate the catalyst and ligand system. | |
| Catalyst Deactivation | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Impurities in starting materials | Purify starting materials before use. |
Logical Workflow for Optimization
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective functionalization of this compound at the C4 position. By carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of 4-aryl- and 4-heteroaryl-2-chloro-5-fluoro-6-methylpyrimidines, which are valuable intermediates in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this field.
References
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Preamble: The Strategic Value of a Polysubstituted Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1] The compound 2,4-dichloro-5-fluoro-6-methylpyrimidine is a highly valuable and versatile building block for drug discovery professionals. Its specific arrangement of substituents—two distinct chlorine leaving groups, an activating fluoro group, and a modulating methyl group—provides a platform for precise, regioselective chemical modifications.
Nucleophilic aromatic substitution (SNAr) is the primary pathway for functionalizing this core.[1] The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effects of the halogen substituents, renders it highly susceptible to attack by a diverse range of nucleophiles.[2] This document serves as an in-depth guide to understanding and exploiting the reactivity of this substrate. We will delve into the mechanistic principles governing regioselectivity and provide robust, field-tested protocols for the selective functionalization at the C4 and C2 positions.
Mechanistic Underpinnings: Controlling Regioselectivity
The key to successfully utilizing this compound lies in controlling which of the two chlorine atoms is displaced. The outcome of the SNAr reaction is not random; it is dictated by the relative stability of the reaction intermediates.
The Addition-Elimination Pathway and the Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks one of the carbon atoms bearing a chlorine, breaking the ring's aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the second, typically rapid step, the leaving group (chloride) is expelled, restoring aromaticity.
The regioselectivity of the initial attack is the critical determinant of the final product. In the context of 2,4-dichloropyrimidines, substitution generally favors the C4 position over the C2 position.[5][6] This preference can be explained by examining the stability of the corresponding Meisenheimer intermediates.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge is delocalized across the pyrimidine ring and, most importantly, onto the N1 nitrogen atom. Placing a negative charge on an electronegative nitrogen atom is significantly more stabilizing than placing it on a carbon atom.[7]
-
Attack at C2: Attack at the C2 position results in an intermediate where the negative charge is delocalized onto the N1 and N3 atoms. While this also provides stabilization, the proximity of the two nitrogen atoms and the repulsion between their lone pairs and the incoming nucleophile can make the transition state for C2 attack less favorable.[8]
The presence of the electron-withdrawing fluorine atom at the C5 position further activates the ring towards nucleophilic attack, primarily enhancing the electrophilicity of the adjacent C4 position.
Caption: SNAr mechanism showing favored C4 vs. disfavored C2 attack.
Overriding the Inherent Selectivity
While C4 substitution is the general rule, this selectivity can be influenced and sometimes even reversed. Factors that can modulate the C4/C2 product ratio include:
-
Nucleophile Choice: Highly nucleophilic anions (e.g., anilides formed from anilines with a strong base like LiHMDS) can exhibit very high C4 selectivity.[5] Conversely, some tertiary amines have been shown to favor substitution at the C2 position, proceeding through an in-situ N-dealkylation mechanism.[9][10][11]
-
Solvent and Temperature: The choice of solvent can influence reaction rates and selectivity.[9] Lower temperatures often enhance selectivity, while higher temperatures may be required for the second substitution at the less reactive C2 position.
-
Steric Hindrance: A bulky substituent at C6 can sterically hinder attack at the C5 position, but the methyl group in our substrate is relatively small. However, very bulky nucleophiles may show a greater preference for the more accessible C4 position.
Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many amine nucleophiles are irritants.
General Experimental Workflow
The following workflow is a general guide for the protocols described below.
Caption: A typical workflow for SNAr reactions and product isolation.
Protocol 1: Highly Regioselective C4-Amination
This protocol is optimized for achieving high selectivity for substitution at the C4 position using a common secondary amine, morpholine, as the nucleophile.
-
Objective: To synthesize 4-(morpholin-4-yl)-2-chloro-5-fluoro-6-methylpyrimidine.
-
Principle: Under standard SNAr conditions with a neutral amine nucleophile, the reaction proceeds with high selectivity at the more electrophilic C4 position. A mild base is used to scavenge the HCl generated.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (approx. 0.1 M concentration of substrate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add the solvent (Acetonitrile or DMF).
-
Begin stirring the suspension at room temperature.
-
Slowly add morpholine via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Once complete, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-substituted product.
Expected Outcome:
-
Yields are typically in the range of 80-95%.
-
Regioselectivity (C4:C2) is generally >20:1.
Protocol 2: Sequential Di-substitution (C4 then C2)
This protocol describes the synthesis of a di-substituted pyrimidine by first performing a selective C4 substitution, followed by a second substitution at the less reactive C2 position.
-
Objective: To synthesize a 2,4-disubstituted-5-fluoro-6-methylpyrimidine with two different nucleophiles.
-
Principle: The C2-chloro group of the C4-substituted product is less reactive. Therefore, harsher conditions (higher temperature) and often a more nucleophilic amine are required to drive the second substitution to completion.
Part A: First Substitution (as per Protocol 1)
-
Follow Protocol 1 to synthesize and isolate the pure 4-(Nu¹)-2-chloro-5-fluoro-6-methylpyrimidine intermediate.
Part B: Second Substitution Materials:
-
4-(Nu¹)-2-chloro-5-fluoro-6-methylpyrimidine (1.0 eq)
-
Second Nucleophile (Nu²) (e.g., Piperidine) (1.5-2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Combine the C4-substituted starting material, the second nucleophile (Nu²), and potassium carbonate in a suitable solvent like DMF or NMP.
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C).
-
Monitor the reaction carefully by TLC or LC-MS. This reaction may be significantly slower (8-24 hours).
-
Upon completion, cool the mixture and perform an aqueous workup as described in Protocol 1 (steps 8-10).
-
Purify the final product by silica gel column chromatography or recrystallization.
Data Summary and Troubleshooting
Regioselectivity with Various Nucleophiles
The choice of nucleophile significantly impacts the outcome. The following table summarizes general trends observed in the literature for 2,4-dichloropyrimidines.
| Nucleophile Type | Typical Base | Typical C4:C2 Ratio | Notes | References |
| Primary/Secondary Amines | K₂CO₃, Et₃N | 4:1 to >20:1 | Generally good C4 selectivity under mild conditions. | [5][12] |
| Anilines (neutral) | K₂CO₃, Et₃N | ~4:1 | Moderate C4 selectivity. | [12] |
| Anilides (anionic) | LiHMDS | >97:3 | Excellent C4 selectivity due to the highly reactive anionic nucleophile. | [5] |
| Alkoxides (e.g., NaOMe) | N/A | C4 selective | Reaction is typically fast and C4 selective. | |
| Tertiary Amines | N/A | Can be C2 selective | A special case that can favor C2 substitution via a different mechanism. | [10][11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Deactivated nucleophile; Poor quality reagents. | Increase reaction temperature; Use a stronger base if applicable; Ensure reagents are pure and dry. |
| Poor Regioselectivity | Reaction temperature too high; Nucleophile not ideal for high selectivity. | Lower the reaction temperature; For amines, consider converting to the anilide/amide with a strong base like LiHMDS to boost C4 selectivity.[5] |
| Formation of Di-substituted Product in Protocol 1 | Reaction run for too long or at too high a temperature; Excess nucleophile used. | Monitor reaction closely and stop once starting material is consumed; Use closer to 1.05-1.1 equivalents of the nucleophile. |
| Difficult Purification | Product and starting material have similar polarity; Isomers are difficult to separate. | Optimize the chromatography mobile phase (try different solvent systems); If isomers are the issue, try to improve reaction selectivity. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2,4-Dichloro-5-fluoro-6-methylpyrimidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Pyrimidine Scaffold and the Rise of a Versatile Intermediate
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer to antiviral drugs.[1][2] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing for critical interactions with biological targets, particularly protein kinases.[1][3] Within the vast chemical space of pyrimidine derivatives, 2,4-dichloro-5-fluoro-6-methylpyrimidine has emerged as a highly versatile and strategic chemical intermediate. Its utility lies in the differential reactivity of its two chlorine atoms, which, modulated by the electronic effects of the adjacent fluoro and methyl groups, allows for controlled, sequential, and regioselective nucleophilic aromatic substitution (SNAr) reactions. This attribute makes it an invaluable building block for the synthesis of complex, highly functionalized molecules, particularly in the development of targeted therapies like kinase inhibitors.[2]
This guide provides an in-depth exploration of this compound as a chemical intermediate for researchers, scientists, and drug development professionals. We will delve into its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application in the synthesis of advanced intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂FN₂ | [4] |
| Molecular Weight | 181.00 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Not explicitly stated in peer-reviewed literature; commercial sources suggest a range. | |
| Boiling Point | Not explicitly stated in peer-reviewed literature. | |
| Solubility | Soluble in many organic solvents (e.g., DMSO, ethyl acetate).[3][5] | |
| Storage | Store under inert gas at 2-8°C.[4] |
Spectroscopic Data:
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons. The exact chemical shift will be dependent on the solvent used.
-
13C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms of the pyrimidine ring and the methyl group.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Core Reactivity and Principles of Regioselectivity
The synthetic power of this compound lies in the controlled, stepwise substitution of its two chlorine atoms at the C2 and C4 positions. The regioselectivity of these nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric factors.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms and the fluorine atom, making the ring susceptible to nucleophilic attack. Generally, in 2,4-dichloropyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position. However, the substituents at the 5 and 6 positions play a crucial role in modulating this reactivity. The 5-fluoro group, being strongly electron-withdrawing, further activates the C4 position. Conversely, the 6-methyl group is electron-donating, which can influence the relative reactivity of the C2 and C4 positions.
The interplay of these electronic effects, along with the steric hindrance presented by the nucleophile and the substituents on the pyrimidine ring, dictates the outcome of the reaction. This allows for a strategic, stepwise introduction of different functionalities, a key advantage in the construction of complex drug molecules.
Below is a conceptual workflow illustrating the sequential functionalization of this compound.
Caption: Sequential SNAr on this compound.
Application in the Synthesis of Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This compound serves as an excellent starting material for accessing a diverse range of substituted 2,4-diaminopyrimidines.
The following diagram illustrates the general structure of a kinase inhibitor derived from this intermediate, highlighting the key interactions in the ATP-binding pocket of a kinase.
Caption: Kinase inhibitor interaction model.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a practical guide for the utilization of this compound in synthetic applications.
Protocol 1: Regioselective Mono-amination at the C4-Position
This protocol details the synthesis of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, a key intermediate for more complex molecules. The reaction demonstrates the preferential substitution at the C4 position.
Rationale: The C4 position is generally more electrophilic in 2,4-dichloropyrimidines. The use of a mild base like potassium bicarbonate (KHCO₃) is sufficient to facilitate the reaction with an aniline nucleophile without promoting significant side reactions or di-substitution. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the intermediate Meisenheimer complex.
Materials:
-
This compound (1.0 mmol, 0.181 g)
-
o-toluidine (1.0 mmol, 0.107 g)
-
Potassium bicarbonate (KHCO₃) (1.0 mmol, 0.1 g)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Equipment:
-
Tube-reactor or round-bottom flask with a magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure: [3]
-
To a tube-reactor, add this compound (0.181 g, 1.0 mmol), o-toluidine (0.107 g, 1.0 mmol), potassium bicarbonate (0.1 g, 1.0 mmol), and DMSO (1.0 mL).
-
Heat the reaction mixture to 60 °C (333 K).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL).
-
Wash the organic layer with water (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to afford the pure product as a white solid.
Expected Yield: 94.5% (0.238 g)[3]
Characterization of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine:
-
Melting Point: 157-159 °C (430–432 K)[3]
-
Molecular Formula: C₁₂H₁₁ClFN₃[3]
-
Structure Confirmation: The structure can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the N-H proton and the aromatic protons of the o-tolyl group, along with the methyl protons of the pyrimidine ring, will be characteristic in the 1H NMR spectrum.
Protocol 2: Synthesis of a Di-substituted Pyrimidine Derivative (Illustrative)
While a specific peer-reviewed protocol for the di-substitution of this compound was not identified in the search, this illustrative protocol is based on general procedures for similar dichloropyrimidines and provides a logical extension of Protocol 1. This protocol outlines the subsequent substitution of the remaining chlorine atom at the C2 position.
Rationale: The introduction of an electron-donating amino group at the C4 position deactivates the pyrimidine ring towards further nucleophilic attack. Therefore, more forcing conditions (higher temperature, stronger base, or a more nucleophilic second amine) are typically required for the second substitution at the C2 position.
Materials:
-
2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine (from Protocol 1)
-
Second amine nucleophile (e.g., piperidine)
-
A stronger base (e.g., sodium tert-butoxide or potassium carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane, or n-butanol)
Equipment:
-
As in Protocol 1, with the potential need for an inert atmosphere (e.g., nitrogen or argon).
Illustrative Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine (1.0 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL) and the second amine nucleophile (1.2-1.5 mmol).
-
Add the base (e.g., potassium carbonate, 2.0 mmol).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up (e.g., dilution with water and extraction with an organic solvent).
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
Note: The specific conditions (temperature, base, solvent, and reaction time) will need to be optimized depending on the reactivity of the second nucleophile.
Safety and Handling
This compound and its related chlorinated precursors are corrosive and can cause burns to the skin, eyes, and mucous membranes. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active molecules for drug discovery. Its well-defined reactivity allows for the strategic and regioselective introduction of various functional groups, making it a powerful tool in the medicinal chemist's arsenal. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 954220-98-5 [chemicalbook.com]
- 5. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Application of 2,4-Dichloro-5-fluoro-6-methylpyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the architecture of numerous clinically successful kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold in medicinal chemistry.[3] Among the vast array of pyrimidine-based building blocks, 2,4-dichloro-5-fluoro-6-methylpyrimidine has emerged as a particularly strategic starting material. This guide provides an in-depth exploration of its application, detailing the rationale behind its use and providing robust protocols for its incorporation into advanced kinase inhibitor scaffolds.
The unique substitution pattern of this molecule offers a confluence of desirable properties for drug design. The two chlorine atoms at the C2 and C4 positions provide orthogonal handles for sequential, regioselective functionalization through well-established cross-coupling chemistries.[4][5] The fluorine atom at the C5 position can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.[6] The methyl group at C6 can provide additional steric and electronic influence, contributing to selectivity and potency.[7]
Causality in Experimental Design: Why this compound?
The selection of a starting material is a critical decision in the synthetic route of a drug candidate. This compound offers several advantages:
-
Regioselective Functionalization: The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. This inherent reactivity difference allows for a controlled, stepwise introduction of different functionalities, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR).[4][5]
-
Modulation of Physicochemical Properties: The 5-fluoro substituent is a key feature. Fluorine's high electronegativity can lead to favorable interactions with the kinase active site and can block metabolic attack, thereby improving the pharmacokinetic profile of the final compound.[6]
-
Enhanced Potency and Selectivity: The combination of the 5-fluoro and 6-methyl groups can fine-tune the electronic and steric profile of the pyrimidine core, leading to improved potency and selectivity for the target kinase.[7]
Key Synthetic Transformations: Protocols and Mechanistic Insights
The versatility of this compound is best demonstrated through its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For 2,4-dichloropyrimidines, this reaction can be performed with high regioselectivity at the more reactive C4 position.[4]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ (0.01-0.03 eq.) and a phosphine ligand like SPhos or XPhos (0.02-0.06 eq.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Efficiently catalyzes the cross-coupling reaction.[8][9] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8][9] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Provides a suitable medium for the reaction and aids in dissolving the base.[8][9] |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] This reaction can be employed to introduce a diverse range of amine functionalities at either the C4 or C2 position of the pyrimidine core, often with high regioselectivity depending on the reaction conditions.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-4-aryl-5-fluoro-6-methylpyrimidine (from Protocol 1) or the starting this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand) (0.02-0.10 eq.).
-
Base and Solvent: Add a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5-2.5 eq.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture to a temperature between 80 and 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst in situ.[10] |
| Ligand | BINAP, Xantphos, Josiphos | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[10] |
| Base | NaOtBu, K₃PO₄ | Promotes the deprotonation of the amine and the final reductive elimination step.[10] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Provides a non-reactive medium for the coupling reaction. |
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Sequential cross-coupling strategy for kinase inhibitor synthesis.
Application in the Synthesis of Advanced Kinase Inhibitors: The Case of ALK/ROS1 Inhibitors
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[11] The development of potent and selective ALK/ROS1 inhibitors has revolutionized the treatment of these malignancies.
While the precise, publicly disclosed synthetic route for many commercial inhibitors starting from this compound is often proprietary, the structural motifs present in advanced inhibitors like Lorlatinib (PF-06463922) are consistent with a synthetic strategy employing such a building block.[12] Lorlatinib is a third-generation ALK/ROS1 inhibitor designed to overcome resistance to earlier-generation drugs.[13] Its core structure features a complex, macrocyclic architecture, but the principles of its synthesis can be understood through the application of the protocols described above to build key fragments.
Table 3: Biological Activity of Representative ALK/ROS1 Inhibitors
| Compound | Target(s) | IC₅₀ (nM) - Wild-Type ALK | IC₅₀ (nM) - L1196M Mutant | Reference |
| Crizotinib | ALK, ROS1, MET | 24 | 15-43 | [3] |
| Ceritinib | ALK | 0.2 | 1.3 | [3] |
| Alectinib | ALK | 0.8 | 1.3 | [3] |
| Lorlatinib (PF-06463922) | ALK, ROS1 | <0.1 | <0.1 | [3] |
Diagram 3: ALK Signaling Pathway and Inhibition
Simplified ALK signaling pathway and the point of intervention for ALK inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for controlled, regioselective functionalization, while the fluorine and methyl groups can impart beneficial properties to the final drug molecule, including enhanced potency, selectivity, and improved pharmacokinetic profiles. The protocols detailed in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust framework for researchers to utilize this strategic starting material in the design and synthesis of the next generation of targeted therapeutics.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific effects of 5-fluoropyrimidines and 5-azapyrimidines on modification of the 5 position of pyrimidines, in particular the synthesis of 5-methyluracil and 5-methylcytosine in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 2,4-Dichloro-5-fluoro-6-methylpyrimidine in the Synthesis of Advanced Kinase Inhibitors
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 2,4-dichloro-5-fluoro-6-methylpyrimidine as a pivotal intermediate in medicinal chemistry. Its unique structural features make it a highly valuable scaffold for the synthesis of targeted therapies, particularly kinase inhibitors for oncological indications.
Introduction: The Architectural Advantage of a Dihalogenated Pyrimidine Scaffold
This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound that is a cornerstone of various endogenous molecules, including nucleic acids. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1] The specific arrangement of substituents on this particular molecule offers a strategic advantage in drug design. The two chlorine atoms at the 2 and 4 positions serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and regioselective introduction of different functionalities. The fluorine atom at the 5-position and the methyl group at the 6-position provide steric and electronic modulation, which can be crucial for fine-tuning the selectivity and pharmacokinetic properties of the final drug candidate.
The primary application of this intermediate lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Small molecule kinase inhibitors have revolutionized cancer treatment, and many of these drugs feature a diaminopyrimidine core, which is readily accessible from 2,4-dichloropyrimidine derivatives. This core structure is adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases.
Core Application: Synthesis of EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
A prominent application of this compound and its analogs is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[3] While early-generation EGFR inhibitors were effective, patients often develop resistance, frequently through a secondary mutation in the EGFR gene, such as the T790M "gatekeeper" mutation. This has spurred the development of third-generation, irreversible EGFR inhibitors like Osimertinib (AZD9291), which can overcome this resistance. The this compound scaffold is instrumental in the synthesis of analogs of such potent inhibitors.[3][4][5]
Visualizing the Synthetic Strategy
The general synthetic approach involves a sequential nucleophilic aromatic substitution at the C4 and C2 positions of the pyrimidine ring. This strategy allows for the introduction of two different aniline moieties, which are crucial for binding to the EGFR kinase domain.
Caption: General workflow for the synthesis of EGFR inhibitors.
Detailed Protocols
The following protocols are illustrative examples derived from the literature for the synthesis of diaminopyrimidine-based kinase inhibitors. While the starting material may vary slightly in the cited literature (e.g., trifluoromethyl instead of fluoro), the underlying principles of the reactions are directly applicable. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the first key step: the selective reaction of an aniline nucleophile at the more reactive C4 position of the dichloropyrimidine.
Rationale: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position due to electronic effects.[6] This inherent reactivity allows for a controlled, stepwise synthesis.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (e.g., 4-amino-N-(2-(dimethylamino)ethyl)-N-methyl-2-methoxybenzamide) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous ethanol (EtOH) or Isopropanol (IPA)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the substituted aniline and the base (e.g., NaHCO₃).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the 4-amino-2-chloro-5-fluoro-6-methylpyrimidine intermediate.
Self-Validation: The successful synthesis of the mono-substituted product can be confirmed by ¹H NMR, where the appearance of new aromatic signals from the aniline moiety and a shift in the pyrimidine proton signal will be observed. Mass spectrometry should confirm the expected molecular weight of the product.
Protocol 2: C2-Amination to Complete the Diaminopyrimidine Core
This protocol outlines the second substitution reaction at the C2 position to yield the final diaminopyrimidine product.
Rationale: The C2 position, now activated by the electron-donating amino group at C4, can react with a second aniline. This reaction may require more forcing conditions or a different catalytic system, such as a Buchwald-Hartwig cross-coupling, for less reactive anilines.
Materials:
-
4-amino-2-chloro-5-fluoro-6-methylpyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Second substituted aniline (e.g., 3-ethynylaniline) (1.2 equiv)
-
For SNAr: A strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.
-
Anhydrous solvents and inert atmosphere setup.
Procedure (SNAr):
-
To a solution of the second aniline in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise. Stir for 30 minutes to form the anilide.
-
Add a solution of the 4-amino-2-chloro-5-fluoro-6-methylpyrimidine intermediate in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C. Stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the starting chloro-pyrimidine and the appearance of signals corresponding to the second aniline moiety in the NMR spectra are key indicators of a successful reaction.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of analogs using this compound allows for the systematic exploration of the structure-activity relationship (SAR). The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
| Position | Moiety | Impact on Activity | Reference |
| C4-Aniline | Acrylamide group | Forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition and high potency against resistant mutants. | [4][7] |
| C4-Aniline | Indole or other heterocyclic groups | Can provide additional hydrogen bonding and hydrophobic interactions, enhancing binding affinity. | [8] |
| C2-Aniline | Small, flexible side chains (e.g., with dimethylamino groups) | Improves solubility and pharmacokinetic properties. | [4][9] |
| Pyrimidine C5 | Fluoro group | Can enhance binding affinity through favorable interactions with the kinase hinge region and improve metabolic stability. | [10] |
| Pyrimidine C6 | Methyl group | Provides steric bulk that can influence the orientation of the substituted aniline groups, contributing to selectivity. | [3][5] |
Visualizing the SAR Logic
Caption: Key structural elements and their impact on drug properties.
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its predictable reactivity and the strategic placement of its functional groups enable the efficient and modular synthesis of complex molecules, particularly potent and selective kinase inhibitors. The protocols and SAR insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable intermediate in their drug discovery programs. By understanding the causality behind the experimental choices and employing robust self-validating analytical techniques, scientists can accelerate the development of next-generation targeted therapies.
References
- 1. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Osimertinib [cjph.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine Reaction Products by ¹H NMR Spectroscopy
<APPLICATION NOTE
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Significance of Fluorinated Pyrimidines
2,4-Dichloro-5-fluoro-6-methylpyrimidine is a key building block in the synthesis of a wide range of biologically active compounds. Its substituted pyrimidine core is a common feature in many pharmaceuticals, including antiviral, anticancer, and antibacterial agents. The presence of two reactive chlorine atoms, a fluorine atom, and a methyl group provides multiple sites for chemical modification, making it a versatile scaffold for drug discovery.
The regioselectivity of nucleophilic substitution reactions on this pyrimidine ring is of paramount importance in synthesizing the desired target molecules. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of these reactions and the unambiguous structural elucidation of the resulting products. This application note provides a detailed guide to the ¹H NMR analysis of this compound and its reaction products, offering insights into spectral interpretation and providing practical experimental protocols.
Principles of ¹H NMR Analysis for this compound
Understanding the ¹H NMR spectrum of the starting material is the foundation for analyzing its reaction products. The key features to consider are chemical shift (δ), multiplicity (splitting pattern), and integration.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is influenced by the electronic environment of the proton. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the pyrimidine ring will deshield the methyl protons, causing their signal to appear at a lower field (higher ppm value) than a typical alkyl methyl group.[1][2]
-
Multiplicity: Spin-spin coupling between neighboring non-equivalent nuclei leads to the splitting of NMR signals. In this compound, the protons of the methyl group will couple with the adjacent fluorine atom. This will result in the methyl signal appearing as a doublet, with a coupling constant (J-value) characteristic of a ⁴J(H-F) coupling. Long-range H-F coupling constants are well-documented and provide valuable structural information.[3][4][5][6][7]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents. For the starting material, the integral of the methyl doublet should correspond to three protons.
Expected ¹H NMR Spectrum of the Starting Material
The ¹H NMR spectrum of this compound is expected to show a single signal for the methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~2.5 - 2.8 | Doublet (d) | ~1.5 - 3.0 (⁴JHF) | 3H |
Note: The exact chemical shift can vary depending on the solvent used.
Monitoring Nucleophilic Aromatic Substitution Reactions
A common reaction of this compound is nucleophilic aromatic substitution, where a nucleophile replaces one or both of the chlorine atoms.[8][9][10][11] The two chlorine atoms are in different chemical environments, leading to the possibility of regioselective substitution. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position due to the electronic influence of the adjacent nitrogen atoms.
By acquiring ¹H NMR spectra at different time points during the reaction, one can monitor the disappearance of the starting material and the appearance of product signals. This allows for the determination of reaction completion and can provide insights into the reaction kinetics.
Workflow for Reaction Monitoring and Product Analysis
Caption: Workflow for ¹H NMR-based reaction monitoring.
Detailed ¹H NMR Analysis of Potential Reaction Products
Let's consider a hypothetical reaction with a generic primary amine (R-NH₂) as the nucleophile. The reaction can potentially yield two monosubstituted products (substitution at C4 or C2) and a disubstituted product.
Case 1: Monosubstitution at C4
If the nucleophile substitutes the chlorine at the C4 position, the resulting product is 2-chloro-4-(alkylamino)-5-fluoro-6-methylpyrimidine.
-
-CH₃ Signal: The electronic environment of the methyl group will change, leading to a shift in its ¹H NMR signal. The introduction of the electron-donating amino group will likely cause an upfield shift (to a lower ppm value) compared to the starting material. The coupling to the fluorine atom will remain, so the signal will still be a doublet.
-
New Signals: The spectrum will now show signals corresponding to the protons of the "R" group from the nucleophile and a signal for the N-H proton. The chemical shift and multiplicity of the "R" group protons will depend on its structure. The N-H proton signal is often broad and its chemical shift can be highly variable.
Case 2: Monosubstitution at C2
If substitution occurs at the C2 position, the product is 4-chloro-2-(alkylamino)-5-fluoro-6-methylpyrimidine.
-
-CH₃ Signal: Similar to C4 substitution, the methyl group's chemical shift will be affected, likely shifting upfield. The signal will remain a doublet due to coupling with the fluorine atom. The magnitude of the shift may differ from that of the C4-substituted product, potentially allowing for differentiation.
-
New Signals: Signals for the "R" group and the N-H proton will be present.
Case 3: Disubstitution
If both chlorine atoms are substituted, the product is 2,4-bis(alkylamino)-5-fluoro-6-methylpyrimidine.
-
-CH₃ Signal: The presence of two electron-donating amino groups will cause a more significant upfield shift of the methyl signal compared to the monosubstituted products. The signal will still be a doublet.
-
New Signals: The spectrum will show signals for the two "R" groups (which may be equivalent or non-equivalent depending on the molecule's symmetry and rotational barriers) and the two N-H protons.
Summary of Expected ¹H NMR Data for Reaction Products
| Compound | -CH₃ Chemical Shift (δ, ppm) | -CH₃ Multiplicity | Appearance of New Signals |
| Starting Material | ~2.5 - 2.8 | Doublet | - |
| C4-Substituted Product | Upfield shift from starting material | Doublet | R-group protons, N-H proton |
| C2-Substituted Product | Upfield shift from starting material | Doublet | R-group protons, N-H proton |
| Disubstituted Product | Further upfield shift | Doublet | Two R-groups, two N-H protons |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or acetonitrile) at room temperature, add the nucleophile (1.1 eq for monosubstitution, 2.2 eq for disubstitution).
-
If necessary, add a base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: ¹H NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[12][13][14][15]
-
Weigh approximately 5-10 mg of the purified product (or a representative sample of the crude reaction mixture after solvent removal) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d is a common first choice.[13]
-
Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube and carefully label it.
-
The sample is now ready for NMR analysis.
Advanced NMR Techniques for Structural Confirmation
For complex reaction mixtures or for unambiguous structural assignment, advanced 2D NMR techniques can be employed:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is useful for assigning the signals of the "R" group in the product.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be particularly useful for confirming the point of attachment of the nucleophile to the pyrimidine ring by observing correlations between the N-H proton or protons on the "R" group and the carbons of the pyrimidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can help in determining the conformation of the molecule.
Conclusion
¹H NMR spectroscopy is a powerful and efficient technique for the analysis of reactions involving this compound. By carefully analyzing the changes in chemical shifts, multiplicities, and integrations of the methyl signal, along with the appearance of new signals from the nucleophile, researchers can effectively monitor reaction progress, identify products, and determine the regioselectivity of substitution. This detailed understanding is critical for the successful development of novel pharmaceutical agents based on the versatile fluorinated pyrimidine scaffold.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. westmont.edu [westmont.edu]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organomation.com [organomation.com]
- 13. How To [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support guide for the synthesis of 2,4-dichloro-5-fluoro-6-methylpyrimidine. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance the yield, purity, and reproducibility of this critical synthesis. As a key intermediate in pharmaceutical development, mastering its preparation is essential. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions with confidence.
Section 1: Overview of the Synthetic Pathway
The most common and industrially viable route to this compound begins with the chlorination of a pyrimidine-2,4-dione precursor, namely 5-fluoro-6-methyluracil. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as both a catalyst and an acid scavenger.
The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate.[1][2] The hydroxyl groups of the uracil tautomer are converted into better leaving groups, which are subsequently displaced by chloride ions to yield the final dichlorinated product. Understanding this mechanism is crucial for diagnosing and resolving many of the issues that can arise during the synthesis.
Caption: General synthetic route to this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common challenges encountered during the chlorination step. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My overall yield is consistently low (<70%). What are the most likely causes and how can I address them?
Answer: A low yield is the most frequent complaint, and it typically stems from one of three areas: incomplete reaction, formation of side products, or losses during work-up.
-
Incomplete Reaction: The conversion of the diol (uracil) to the dichloro product is a two-step process. If the reaction is not driven to completion, you will isolate a mixture containing starting material and mono-chlorinated intermediates.
-
Cause: Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time.
-
Solution:
-
Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A molar ratio of 2.5 to 10 equivalents of POCl₃ relative to the uracil substrate is common.[3][4]
-
Temperature & Time: The reaction typically requires heating to reflux (around 100-110 °C) to proceed efficiently.[3][5] Monitor the reaction by TLC or HPLC until the starting material is fully consumed, which can take from 2 to 10 hours.[3][5]
-
-
-
Side Product Formation: The reaction conditions are harsh and can lead to degradation.
-
Cause: Excessive temperature or prolonged reaction times can lead to the formation of intractable tars or polymerization. The choice of base can also influence side reactions.[3]
-
Solution:
-
Controlled Heating: Do not overheat the reaction. Use an oil bath with a temperature controller to maintain a steady reflux.
-
Base Selection: N,N-dimethylaniline (DMA) is an effective base for this reaction.[3] However, other tertiary amines like triethylamine or pyridine can also be used.[6] The base neutralizes the HCl generated, preventing side reactions and driving the equilibrium forward. A molar ratio of 1.5 to 2.0 equivalents of base is recommended.[3]
-
-
-
Work-up Losses: The product can be lost during the quenching and extraction phases.
-
Cause: Hydrolysis of the product back to the mono-chloro or diol species during aqueous work-up. 2,4-dichloropyrimidines are sensitive to hydrolysis, especially under non-neutral pH conditions.
-
Solution:
-
Careful Quenching: The quench must be done carefully by slowly adding the reaction mixture to a mixture of ice and a water-immiscible organic solvent like dichloromethane (DCM).[4][5] This dissipates the heat from the highly exothermic hydrolysis of excess POCl₃ and immediately extracts the product into the organic phase, protecting it from hydrolysis.
-
pH Control: After quenching, the aqueous layer will be strongly acidic. Neutralize it carefully with a base like sodium bicarbonate or potassium carbonate before and during extraction to prevent product degradation.[4][5]
-
-
Question 2: I am observing significant amounts of a mono-chlorinated impurity. How can I favor the formation of the dichloro product?
Answer: The formation of 2-chloro-5-fluoro-6-methyl-4(3H)-pyrimidinone or its 4-chloro isomer is a classic sign of incomplete chlorination.
-
Mechanistic Insight: The two hydroxyl groups on the uracil ring have different reactivities. The second chlorination step often requires more forcing conditions than the first.
-
Solutions:
-
Increase POCl₃ Stoichiometry: This is the most direct way to push the reaction to completion. Try increasing the equivalents of POCl₃ incrementally (e.g., from 4 eq to 6 eq).
-
Prolong Reaction Time: Continue the reflux for an additional 2-4 hours after the starting material has disappeared, monitoring for the conversion of the mono-chloro intermediate to the desired dichloro product by HPLC or GC.
-
Consider PCl₅: For particularly stubborn substrates, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating environment.[7] PCl₅ helps to drive the formation of the reactive intermediates.
-
| Parameter | Standard Range | Optimized Target | Rationale |
| Substrate:POCl₃ Ratio | 1 : 2.5–5 | 1 : 4–8 | Ensures a sufficient excess of the chlorinating agent to drive the reaction to full dichlorination.[3] |
| Substrate:Base Ratio | 1 : 1.5–2.0 | 1 : 2.0 | Effectively scavenges generated HCl, preventing inhibitory effects and side reactions.[3] |
| Temperature (°C) | 90–110 | 100–110 (Reflux) | Provides the necessary activation energy for the second, more difficult chlorination step.[5] |
| Reaction Time (h) | 2–10 | 6–10 (Monitor by HPLC) | Allows sufficient time for the conversion of the mono-chlorinated intermediate.[5] |
Question 3: The reaction mixture turns dark/tar-like, leading to a difficult work-up and low yield. What is causing this and how can it be prevented?
Answer: Darkening and tar formation are indicative of product or reagent decomposition. This is a common issue in Vilsmeier-type reactions when not properly controlled.
-
Cause 1: Temperature Spikes: Localized overheating, often due to a rapid exotherm during the addition of the base or aggressive heating, can cause rapid polymerization of the electron-rich pyrimidine ring.
-
Solution: Add the amine base dropwise to the heated mixture of the uracil and POCl₃.[4] This allows for better control of the initial exotherm. Use a well-stirred reaction vessel to ensure even heat distribution.
-
-
Cause 2: Impure Reagents: Old or improperly stored POCl₃ can contain significant amounts of phosphoric acid and HCl from hydrolysis. These impurities can catalyze decomposition pathways.
-
Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure all glassware is scrupulously dried to prevent moisture from contaminating the reaction.
-
Question 4: The aqueous work-up is problematic. How should I properly quench the excess POCl₃ and isolate the product?
Answer: The work-up is as critical as the reaction itself. Mishandling the quench is a primary source of yield loss. The violent reaction between POCl₃ and water must be managed carefully.
-
Detailed Quench & Extraction Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a separate, large vessel containing a vigorously stirred mixture of crushed ice and dichloromethane (DCM). The volume of this quench mixture should be at least 10 times the volume of the reaction mixture.
-
Slowly and dropwise, add the reaction mixture to the ice/DCM slurry. Use an addition funnel. The temperature of the quench vessel should be maintained below 10 °C throughout the addition.[4]
-
After the addition is complete, continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the acidic aqueous layer two more times with fresh DCM.
-
Combine all organic layers. Wash them sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes residual acid.[4]
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting 5-fluoro-6-methyluracil?
-
A: Very critical. Impurities from the fluorination step can carry through and react with POCl₃, leading to a complex mixture of chlorinated byproducts that are difficult to separate from the desired product. It is highly recommended to purify the 5-fluoro-6-methyluracil by recrystallization before use.
-
-
Q: Can I use a different chlorinating agent instead of POCl₃?
-
A: While POCl₃ is the most common and cost-effective reagent, other agents like thionyl chloride (SOCl₂) with a DMF catalyst (forming Vilsmeier reagent in situ) or triphosgene have been used for similar transformations.[8] However, these may require significant re-optimization of the reaction conditions and may not be as effective for this specific substrate.
-
-
Q: What are the best analytical methods to monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be significantly less polar than the starting material. For quantitative analysis and to resolve the mono-chloro intermediate from the dichloro product, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
-
Section 4: Troubleshooting Workflow
If you are facing issues with the synthesis, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 5: References
-
Butters, M., et al. (2001). Organic Process Research & Development, 5, 28-36. (Note: While this source is cited in a search result, a direct link to the article is not provided. The information is used as a general reference for methodology).
-
Li, W., et al. (2010). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Huagong Shikan (Chemical World). (Note: Abstract available from search results, providing key reaction parameters).
-
Zhang, M., et al. (2018). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Advances. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine Product Page. Available at: --INVALID-LINK--
-
Cech, D., Herrmann, G., & Holy, A. (1976). Fluorination of 6-methyluracil and its nucleosides. Nucleic Acids Research, 3(12), 3259–3266. Available at: --INVALID-LINK--
-
Protsenko, Z., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings. Available at: --INVALID-LINK--
-
Abdellattif, M. H., & Abdelgawad, M. A. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: --INVALID-LINK--
-
Wikipedia. Vilsmeier reagent. Available at: --INVALID-LINK--
-
Cech, D., et al. (1975). Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines. Nucleic Acids Research. Available at: --INVALID-LINK--
-
Wikipedia. Vilsmeier–Haack reaction. Available at: --INVALID-LINK--
-
Biosynth. This compound Product Page. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis Using Vilsmeier Reagents. Available at: --INVALID-LINK--
-
Zhonghan Chemical. 2,4-Dichloro-5-amino-6-methylpyrimidine Product Page. Available at: --INVALID-LINK--
-
Taylor & Francis Online. 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene... Available at: --INVALID-LINK--
-
Indian Chemical Society. POCl₃-PCl₅ mixture: A robust chlorinating agent. Available at: --INVALID-LINK--
-
ChemicalBook. 2,4-Dichloro-5-fluoropyrimidine synthesis. Available at: --INVALID-LINK--
-
ChemicalBook. 5-Fluorouracil synthesis. Available at: --INVALID-LINK--
-
Vrcˇek, V., et al. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere. Available at: --INVALID-LINK--
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃)... Available at: --INVALID-LINK--
-
ResearchGate. How should I proceed in Chlorination using POCl3? Available at: --INVALID-LINK--
-
Wentland, M. P., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
ChemicalBook. 2,4-Dichloro-6-methylpyrimidine synthesis. Available at: --INVALID-LINK--
-
LookChem. Cas 954220-98-5, this compound. Available at: --INVALID-LINK--
-
Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Available at: --INVALID-LINK--
-
Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Available at: --INVALID-LINK--
References
- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dichloro-5-fluoro-6-methylpyrimidine Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-fluoro-6-methylpyrimidine and its derivatives. The inherent reactivity and physicochemical properties of these halogenated pyrimidines present unique purification challenges. This document offers a structured approach to overcoming these obstacles, combining theoretical principles with practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
Common impurities typically originate from the starting materials and the reaction conditions. These can include:
-
Unreacted Starting Material: The corresponding 6-methyl-5-fluorouracil is a common impurity. Due to its hydroxyl groups, it is significantly more polar than the dichlorinated product and can often be removed via chromatography or proper work-up procedures.[1]
-
Partially Chlorinated Intermediates: Mono-chlorinated species can persist if the chlorination reaction does not go to completion.
-
Hydrolysis Products: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially during aqueous work-up, which can revert the product to more polar, hydroxylated species.
-
By-products from Reagents: When using phosphorus oxychloride and an amine base like N,N-dimethylaniline, by-products involving the base can form.[2]
Q2: What is the best first-pass purification technique for a crude solid product?
For a crude product that is solid and has a reasonably high purity (e.g., >90% by NMR or HPLC), recrystallization is the most efficient first-pass technique. It is excellent for removing small amounts of impurities and can yield highly pure crystalline material. If the crude product is an oil or a complex mixture of components with similar polarities, column chromatography is the recommended starting point.[3][4]
Q3: My purified product has a persistent yellow or brown color. How can this be removed?
Colored impurities often arise from degradation or polymerization side-products.[1] These can typically be removed by treating a solution of the crude product with activated charcoal .[1][5] Add a small amount of charcoal to a hot solution of your compound, swirl for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs the colored compounds.[1] Be cautious, as excessive use of charcoal can also adsorb your desired product, reducing the yield.[1]
Q4: Which solvent systems are recommended for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For dichloropyrimidine derivatives, which are moderately polar, a good starting point is screening:
-
Non-polar solvents: Hexanes, heptane, or cyclohexane. These are often used as anti-solvents.
-
Moderately polar solvents: Toluene, dichloromethane, or ethyl acetate.
-
Polar solvents: Isopropanol or ethanol.
Solvent mixtures are often highly effective.[4] A common strategy is to dissolve the compound in a minimum amount of a "good" hot solvent (like ethyl acetate) and slowly add a "poor" hot solvent (like hexane) until the solution becomes turbid, then allow it to cool slowly.[4]
Q5: What are the most effective chromatographic techniques for these derivatives?
Normal-phase column chromatography using silica gel is the most common and effective technique.[3][6]
-
Stationary Phase: Silica gel is the standard choice. If you suspect your compound is unstable on acidic silica, neutral alumina can be used as an alternative.[6]
-
Mobile Phase: A gradient of hexane and ethyl acetate is a versatile eluent system for these compounds.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For compounds that are difficult to separate from other fluorinated impurities, specialized fluorinated stationary phases can offer unique selectivity based on fluorous interactions.[7][8]
Q6: How can I definitively confirm the purity of my final product?
No single method is sufficient. A combination of techniques is required to establish purity:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data (e.g., % area).[3][9] For fluoropyrimidines, GC with a nitrogen-sensitive detector is effective.[10]
-
Spectroscopic Methods: ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11]
-
Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for purification strategy.
Recrystallization Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used, preventing supersaturation.[5] 2. The chosen solvent is too good, even at low temperatures.[1] 3. The cooling process was too rapid. | 1. Gently evaporate some of the solvent and attempt to recrystallize again.[5] 2. Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until turbidity appears, then clarify by adding a drop of the original solvent and cool.[5] 3. Allow the flask to cool slowly to room temperature before moving it to an ice bath. |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is highly supersaturated, or the temperature gradient is too large.[4] 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities that inhibit crystal lattice formation. | 1. Ensure a very slow cooling process. Try using a more viscous solvent system.[4] 2. Re-dissolve the oil in a small amount of hot solvent and add a seed crystal of the pure compound to induce proper crystallization.[4] 3. If the problem persists, the impurities may need to be removed first by column chromatography. |
| Crystals are Still Impure | 1. Impurities co-crystallized with the product due to similar solubility profiles. 2. Premature crystallization during hot filtration trapped insoluble impurities. | 1. Perform a second recrystallization using a different solvent system.[4] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out on the filter.[1] If impurities persist, column chromatography is necessary.[4] |
Column Chromatography Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | 1. The eluent system is not optimized.[6] 2. The column was overloaded with crude material.[1] 3. The sample was loaded in a solvent that was too strong (polar). | 1. Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation.[6] 2. Use an appropriate amount of crude material for your column size (typically 1-5% of the silica gel weight). 3. Dissolve the sample in a minimal amount of the eluent or a less polar solvent. If solubility is an issue, perform a "dry load" by adsorbing the sample onto a small amount of silica gel. |
| Product Does Not Elute from the Column | 1. The eluent is not polar enough.[6] 2. The compound is unstable on silica gel and has decomposed.[6] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[6] 2. Assess compound stability by spotting it on a TLC plate and letting it sit for an hour before developing. If streaking or new spots appear, consider using a less acidic stationary phase like neutral alumina.[6] |
| Product Elutes in the Solvent Front | 1. The eluent is too polar.[6] | 1. Re-run the column using a less polar solvent system. Always collect the first few fractions and check them by TLC.[6] |
| Streaking or Tailing of Bands | 1. The sample is too concentrated or has poor solubility in the mobile phase. 2. The compound is interacting too strongly or degrading on the stationary phase.[6] | 1. Ensure the sample is fully dissolved before loading and avoid overloading the column. 2. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. Consider switching to alumina. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of your crude product in several test tubes and test different solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat with swirling for 2-3 minutes.[1]
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[1]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Use TLC to determine the best solvent system. The ideal system gives your desired product an Rf value of ~0.2-0.4 and separates it well from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack a uniform, crack-free bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a solvent in which it is readily soluble (preferably the eluent itself or a less polar solvent). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. If a solvent gradient is needed, start with the non-polar solvent and gradually introduce the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography Logic
Caption: Troubleshooting logic for column chromatography.
Data Summary
Table 1: Common Chromatographic Systems
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | The standard choice. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. Excellent for separating the non-polar product from polar starting materials. |
| Silica Gel | Dichloromethane / Methanol | Used for more polar derivatives that have low mobility in Hexane/EtOAc systems. Start with 1-2% MeOH and increase as needed. |
| Neutral Alumina | Hexane / Ethyl Acetate | A good alternative if the compound is found to be unstable or degrades on acidic silica gel.[6] |
| Reverse-Phase C18 | Water / Acetonitrile (or Methanol) | Used in HPLC for purity analysis. Can be challenging for some pyrimidines due to poor retention, but can be optimized with polar-endcapped columns.[5] |
| Fluorinated Phases (e.g., PFP, TDF) | Hexane / MTBE or Acetonitrile | Specialized phases for separating fluorinated compounds from each other or from non-fluorinated analogues.[8] Separation is driven by both hydrophobicity and fluorine content.[8] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in 2,4-Dichloro-5-fluoro-6-methylpyrimidine Substitutions
Welcome to the technical support center for navigating the nuanced reactivity of 2,4-dichloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth, experience-driven advice to help you control the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions and achieve your desired C2 or C4 functionalization with high fidelity.
Introduction: The Challenge of Competing Influences
The regioselectivity of nucleophilic substitution on the this compound core is governed by a delicate interplay of electronic and steric factors. The substituents at the C5 and C6 positions exert opposing electronic effects, creating a finely balanced system where minor changes in reaction conditions can significantly alter the product distribution.
-
The 5-Fluoro Group: As an electron-withdrawing group, the fluorine atom at C5 enhances the electrophilicity of the pyrimidine ring, generally favoring nucleophilic attack at the C4 position. This is a well-established trend in the chemistry of 5-substituted-2,4-dichloropyrimidines.[1][2]
-
The 6-Methyl Group: Conversely, the methyl group at C6 is electron-donating, which tends to direct nucleophilic attack towards the C2 position.[3]
This push-pull electronic environment means that achieving high regioselectivity is not always straightforward. This guide will provide you with the foundational knowledge and practical troubleshooting strategies to master these substitutions.
Frequently Asked Questions (FAQs)
Q1: What is the "default" regioselectivity for SNAr on this compound?
Given the competing electronic effects, there isn't a simple "default" outcome. The regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions. For many common nucleophiles, a mixture of C2 and C4 substituted isomers can be expected, making optimization crucial.
Q2: I'm getting a mixture of C2 and C4 isomers that are difficult to separate. What are the first parameters I should adjust?
Low temperature and a less polar solvent are often good starting points for improving selectivity. Lowering the temperature can amplify the small energetic differences between the transition states leading to the two isomers. Screening a range of solvents with varying polarity can also reveal a sweet spot for favoring one isomer over the other.
Q3: Are there any nucleophiles that have an inherent preference for one position over the other?
Yes. Tertiary amines have been shown to exhibit a remarkable preference for the C2 position in 5-substituted-2,4-dichloropyrimidines.[1][2] This is a powerful tool for directing the substitution. For many other nucleophiles, such as primary and secondary amines or alkoxides, the outcome is more condition-dependent.
Q4: Is SNAr the only way to functionalize this scaffold?
No. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are excellent alternatives.[4][5] These methods can offer different or enhanced regioselectivity compared to SNAr and are often compatible with a broader range of functional groups.
Troubleshooting Guide: Improving Your Regioselectivity
This section provides a systematic approach to troubleshooting common issues encountered during the substitution of this compound.
Problem 1: Poor or No Regioselectivity (Getting a Mixture of C2 and C4 Isomers)
| Potential Cause | Suggested Solution |
| Competing Electronic Effects | The inherent electronic nature of the substrate makes it prone to giving mixtures. The key is to find conditions that favor one reaction pathway. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for both C2 and C4 substitution, leading to a loss of selectivity. Action: Lower the reaction temperature significantly. Start at 0 °C or even -20 °C and allow the reaction to proceed for a longer duration. |
| Inappropriate Solvent | The solvent can influence the stability of the charged intermediates (Meisenheimer complexes) formed during the reaction. Action: Screen a variety of solvents. Consider less polar aprotic solvents like THF, dioxane, or toluene to potentially favor one isomer. |
| Nucleophile Choice | Your current nucleophile may not have a strong intrinsic preference for either position under standard conditions. Action: If your synthesis allows, consider a different nucleophile. For C2 selectivity, a tertiary amine is a prime candidate.[1] |
Problem 2: Difficulty Achieving C2-Selective Substitution
| Potential Cause | Suggested Solution |
| C4 is Electronically Favored by the 5-Fluoro Group | The electron-withdrawing nature of the 5-fluoro group makes C4 an inherently reactive site.[1] |
| Standard Amines or Alkoxides | Primary/secondary amines and alkoxides often yield mixtures or favor C4. Action 1: Employ a tertiary amine as the nucleophile. This has been shown to provide excellent C2 selectivity on related systems.[1][2] Action 2: For other nucleophiles, explore palladium-catalyzed cross-coupling, which can sometimes offer inverted selectivity compared to SNAr.[6] |
Problem 3: Difficulty Achieving C4-Selective Substitution
| Potential Cause | Suggested Solution |
| C2 is Favored by the 6-Methyl Group | The electron-donating 6-methyl group can activate the C2 position.[3] |
| Steric Hindrance at C4 | While less common, a bulky nucleophile might face some steric hindrance from the adjacent 5-fluoro group. Action 1: Use a less sterically demanding nucleophile if possible. Action 2: For palladium-catalyzed couplings, ligand choice is critical. Sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4 selectivity in related dihalopyridines.[4] A similar strategy could be effective here. Action 3: Explore ligand-free palladium-catalyzed conditions, which have been shown to enhance C4 selectivity in some cases.[4] |
Experimental Protocols
Note: The following protocols are based on established procedures for closely related compounds and should be adapted and optimized for this compound.
Protocol 1: General Procedure for C4-Selective Amination (SNAr)
This protocol is adapted from procedures for other 2,4-dichloropyrimidines where C4 selectivity is desired.
Reactants:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile, THF, or Dioxane)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the amine and the base (DIPEA or TEA).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. Be aware that this may decrease regioselectivity.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Amination using a Tertiary Amine (SNAr)
This protocol is based on the findings for C2-selective amination of 5-substituted-2,4-dichloropyrimidines.[1][2]
Reactants:
-
This compound (1.0 equiv)
-
Tertiary Amine (e.g., Triethylamine, N-methylmorpholine) (3.0-5.0 equiv)
-
Anhydrous Solvent (e.g., Chloroform, THF)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the tertiary amine to the solution.
-
Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor by TLC or LC-MS.
-
An in-situ N-dealkylation of the intermediate is expected to yield the C2-aminated product.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor regioselectivity.
General SNAr Experimental Workflow
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5-fluoro-6-methylpyrimidine stability and storage conditions
Welcome to the technical support center for 2,4-Dichloro-5-fluoro-6-methylpyrimidine (CAS 954220-98-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this versatile heterocyclic compound. Here, you will find scientifically grounded answers to frequently asked questions and troubleshooting advice for common experimental challenges.
I. Core Concepts: Understanding the Stability of this compound
This compound is a reactive intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, which are good leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2][3] However, this inherent reactivity also makes the compound susceptible to degradation if not handled and stored correctly.
The primary modes of degradation are hydrolysis and reaction with nucleophiles. The chlorine atoms at the C2 and C4 positions are the most reactive sites.[4] Understanding these vulnerabilities is key to ensuring the integrity of the compound throughout its lifecycle in your lab.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[5]
Q2: How sensitive is this compound to moisture?
This compound is highly sensitive to moisture. The chlorine atoms on the pyrimidine ring can undergo hydrolysis to form hydroxylated impurities, which can affect the outcome of your reactions. Always handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.
Q3: What are the visible signs of degradation?
While the compound is typically a white to off-white powder or solid, signs of degradation may not always be visually obvious.[6] However, you should be cautious if you observe:
-
Discoloration: A change to a yellowish or brownish hue.
-
Clumping or stickiness: This may indicate the absorption of moisture and potential hydrolysis.
-
A change in solubility: Difficulty dissolving in a solvent in which it was previously soluble.
For a definitive assessment of purity, analytical methods such as HPLC or GC-MS are recommended.
Q4: Can I handle this compound on the open bench?
Given its sensitivity to moisture and air, it is strongly advised to handle this compound in a controlled environment, such as a chemical fume hood with low ambient humidity or a glove box.[5] This minimizes the risk of degradation and ensures the reproducibility of your experiments.
Q5: What materials should I avoid when working with this compound?
This compound is incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases [5]
Contact with these substances can lead to vigorous reactions and decomposition. Additionally, avoid contact with copper and aluminum and their alloys.[4]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Potential Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your this compound stock using a suitable analytical method like HPLC or GC-MS.
-
Use Fresh Stock: If the purity is questionable, use a freshly opened container or a newly purchased batch.
-
Proper Handling: Ensure that the compound is handled under strictly anhydrous and inert conditions to prevent degradation during weighing and addition to the reaction.
-
-
-
Potential Cause 2: Reaction with residual moisture in solvents or reagents.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.
-
Dry Other Reagents: Ensure that all other reagents in the reaction are free from moisture.
-
-
-
Potential Cause 3: Unintended reaction with nucleophilic solvents or reagents.
-
Troubleshooting Steps:
-
Solvent Choice: Be mindful of your choice of solvent. Protic solvents like alcohols can act as nucleophiles and displace the chlorine atoms. Opt for aprotic solvents unless the reaction chemistry dictates otherwise.
-
Reagent Compatibility: Review all reagents in your reaction for potential nucleophilic functional groups that could compete with your desired reaction pathway.
-
-
Issue 2: The compound appears discolored or has a changed physical appearance.
-
Potential Cause: Exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored consistently at the recommended 2-8°C and protected from light.
-
Check Container Seal: Ensure the container has been tightly sealed after each use to prevent exposure to air.
-
Purity Analysis: Perform a purity analysis to determine if the discoloration is indicative of significant degradation. A minor color change may not always affect reactivity, but it is a warning sign.
-
-
Issue 3: Difficulty in achieving regioselective substitution.
-
Potential Cause: Influence of reaction conditions on C2 vs. C4 reactivity.
-
Troubleshooting Steps:
-
Literature Review: The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines can be highly dependent on the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[4] Consult the literature for precedents with similar substrates.
-
Temperature Control: In some cases, lower temperatures may favor substitution at one position over the other.
-
Catalyst/Additive Screening: For cross-coupling reactions, the choice of catalyst and ligands can significantly influence regioselectivity.[7]
-
-
IV. Data and Protocols
Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes degradation over time.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture.[5] |
| Container | Tightly sealed, opaque | Protects from moisture, air, and light. |
| Handling Environment | Fume hood or glove box | Ensures user safety and protects the compound from atmospheric moisture.[5] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
V. Visualizations
Caption: Troubleshooting workflow for inconsistent reactions.
Caption: Simplified degradation pathway.
VI. References
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: --INVALID-LINK--
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: --INVALID-LINK--
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: --INVALID-LINK--
-
This compound - MySkinRecipes. Available at: --INVALID-LINK--
-
This compound CAS NO.954220-98-5. Guidechem. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studylib.net [studylib.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. This compound, CasNo.954220-98-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloro-5-fluoro-6-methylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis
Welcome to the technical support center for 2,4-Dichloro-5-fluoro-6-methylpyrimidine. This resource is designed to provide you with in-depth technical guidance to mitigate the risk of hydrolysis, a common challenge encountered when working with this and similar halogenated pyrimidines. As your Senior Application Scientist, I've structured this guide to move beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its reactivity. The pyrimidine ring is electron-deficient, and the two chlorine atoms are excellent leaving groups, making the molecule susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation can compromise the integrity of your experiments, leading to lower yields, impure products, and misleading results.
The hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, along with the inductive effects of the chlorine and fluorine atoms, activates the carbon atoms at the 2- and 4-positions towards nucleophilic attack. Generally, the chlorine at the 4-position is more reactive than the one at the 2-position.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the stepwise hydrolysis of this compound, first at the more reactive C4 position, followed by the C2 position.
Caption: Stepwise hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the handling and use of this compound.
Q1: Why is my reaction yield lower than expected when using this compound?
A1: Lower than expected yields are often a primary indicator of reactant degradation due to hydrolysis. The presence of even trace amounts of water in your reaction mixture can lead to the formation of less reactive hydroxy-pyrimidine byproducts. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q2: I've observed an unexpected peak in my NMR/LC-MS analysis. Could this be a hydrolysis product?
A2: It is highly probable. The hydrolysis of this compound will result in the formation of 4-Chloro-5-fluoro-2-hydroxy-6-methylpyrimidine and subsequently 5-Fluoro-2,4-dihydroxy-6-methylpyrimidine. These hydroxylated species will have distinct spectroscopic signatures. For instance, in mass spectrometry, you would observe peaks corresponding to the molecular weights of these hydrolysis products. Analytical techniques like HPLC can be used to separate and identify these impurities.[1][2][3]
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture and ignition.[4][5][6] The use of a desiccator is highly recommended. For long-term storage, refrigeration in a sealed container with a desiccant is ideal. Always handle the compound in a well-ventilated area or a fume hood.[4][5]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: The use of protic solvents is generally not recommended as they can act as nucleophiles and promote the hydrolysis or solvolysis of this compound. If the experimental protocol necessitates a protic solvent, it is imperative to use the anhydrous grade and to minimize the reaction time and temperature. Polar aprotic solvents such as anhydrous acetonitrile, THF, or DMF are preferable alternatives.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of the starting material. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle the compound in a glove box or under a stream of inert gas. |
| Multiple spots on TLC, with some at the baseline | Formation of polar hydrolysis byproducts. | Confirm the identity of the spots by LC-MS. If hydrolysis is confirmed, purify the starting material if necessary and strictly adhere to anhydrous reaction conditions. |
| Inconsistent reaction outcomes | Variable moisture content in reagents or solvents. | Standardize the procedure for drying solvents and handling reagents. Use freshly opened bottles of anhydrous solvents or distill them prior to use. |
| Precipitate formation upon addition of the pyrimidine to the reaction mixture | The pyrimidine may have already hydrolyzed to the less soluble dihydroxy derivative. | Check the purity of the starting material before use. If it has degraded, a fresh batch should be used. |
Experimental Protocols
To assist you in minimizing hydrolysis, here are detailed protocols for common experimental procedures.
Protocol 1: Preparation of a Stock Solution of this compound
-
Glassware Preparation: Oven-dry all glassware (e.g., volumetric flask, syringe) at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent (e.g., acetonitrile, THF). Alternatively, use a solvent from a solvent purification system.
-
Weighing the Compound: Weigh the required amount of this compound in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket).
-
Dissolution: Quickly transfer the weighed compound to the prepared volumetric flask. Using a dry syringe, add the anhydrous solvent to the flask to dissolve the compound and then dilute to the mark.
-
Storage: Store the stock solution in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature (e.g., 4 °C).
Protocol 2: General Procedure for a Reaction Under Anhydrous Conditions
-
Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add all solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Addition of this compound: If it is a solid, add it under a positive pressure of inert gas. If you are using a stock solution, add it via a dry syringe.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction with a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material or product.
Visualizing the Anhydrous Workflow
The following diagram outlines the critical steps for maintaining an anhydrous environment during your experiment.
Caption: Workflow for conducting reactions under anhydrous conditions.
By understanding the chemical principles behind the hydrolysis of this compound and implementing these best practices, you can significantly improve the reliability and success of your experiments. Should you have any further questions, please do not hesitate to reach out to our technical support team.
References
- 1. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Navigating Side Reactions of 2,4-Dichloro-5-fluoro-6-methylpyrimidine with Common Bases
Welcome to the technical support center for 2,4-Dichloro-5-fluoro-6-methylpyrimidine. As a key intermediate in pharmaceutical and agrochemical synthesis, this molecule's reactivity is of paramount importance. However, its functionalization via nucleophilic aromatic substitution (SNAr) is nuanced, often leading to challenges in achieving the desired regioselectivity and avoiding side products. This guide, structured by our Senior Application Scientists, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What is the primary challenge when reacting this compound with bases and nucleophiles?
The principal challenge is controlling the regioselectivity of the substitution. The pyrimidine ring has two reactive chlorine atoms at the C2 and C4 positions. Nucleophiles can attack either site, potentially leading to a mixture of C2- and C4-substituted isomers, which are often difficult to separate. The goal of most synthetic procedures is to achieve a selective mono-substitution at only one of these positions.
Q2: Which position, C2 or C4, is generally more reactive on a dichloropyrimidine ring?
For a simple 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is explained by frontier molecular orbital theory, which shows the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack.[3]
Q3: How do the specific substituents on my molecule (5-fluoro and 6-methyl) influence this reactivity?
The substituents on this compound create a complex electronic environment that makes predicting the outcome less straightforward than with simpler dichloropyrimidines.
-
5-Fluoro Group (Electron-Withdrawing): As a moderately electron-withdrawing group (EWG), the fluorine at C5 enhances the electrophilicity of the ring, activating it for SNAr reactions. EWGs at the C5 position typically reinforce the inherent preference for substitution at the C4 position.[1][4]
-
6-Methyl Group (Electron-Donating): As an electron-donating group (EDG), the methyl group at C6 pushes electron density into the ring. EDGs at the C6 position are known to reverse the typical selectivity, favoring substitution at the C2 position.[5]
Therefore, your substrate is subject to competing electronic effects: the 5-fluoro group directs towards C4, while the 6-methyl group directs towards C2. The final outcome will be highly dependent on the specific reaction conditions and the nature of the nucleophile.
Q4: What are the most common side products I should watch for?
Beyond an undesired regioisomer, you may encounter several other side products:
-
Disubstitution Product: If reaction conditions are too harsh (e.g., high temperature, excess nucleophile), a second substitution can occur, replacing both chlorine atoms to yield a 2,4-disubstituted-5-fluoro-6-methylpyrimidine.
-
Hydrolysis Products: In the presence of water, especially with strong inorganic bases like NaOH or KOH, one or both chlorine atoms can be hydrolyzed to hydroxyl groups, forming 2-chloro-5-fluoro-6-methylpyrimidin-4-ol or 4-chloro-5-fluoro-6-methylpyrimidin-2-ol.[6][7]
-
Decomposition: Overly aggressive conditions can lead to decomposition of the starting material or product, presenting as tar or an intractable mixture of minor products.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable solutions to specific experimental issues.
Problem: My reaction yielded a mixture of C2 and C4 substituted isomers.
This is the most common issue, arising from the competing electronic effects of the ring substituents. Your choice of base, nucleophile, and solvent can steer the reaction toward the desired isomer.
-
Causality: The transition states for nucleophilic attack at C2 and C4 are likely close in energy. A change in reaction parameters can selectively stabilize one transition state over the other, thereby controlling the product ratio.
The following diagram outlines a logical workflow for troubleshooting and optimizing regioselectivity.
Caption: Troubleshooting workflow for isomer mixture issues.
Problem: I am getting a significant amount of the 2,4-disubstituted product.
-
Likely Cause: The mono-substituted product is sufficiently reactive under the chosen conditions to react with a second molecule of the nucleophile. This is exacerbated by high temperatures, long reaction times, or an excess of the nucleophile/base.
-
Solutions & Proactive Measures:
-
Stoichiometry Control: Use precisely 1.0 to 1.1 equivalents of your nucleophile. An excess will drive the reaction toward disubstitution.
-
Lower Temperature: Start the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature. Avoid high heat unless necessary for activation.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the dichloropyrimidine is gone to prevent the product from reacting further.
-
Slow Addition: If the reaction is fast, add the nucleophile solution dropwise to a solution of the dichloropyrimidine to maintain a low instantaneous concentration of the nucleophile.
-
Problem: My starting material is being hydrolyzed to a pyrimidin-ol.
-
Likely Cause: Presence of water in the reaction. This can come from wet solvents, reagents, or the use of strong aqueous bases like NaOH.
-
Solutions & Proactive Measures:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic bases (like K₂CO₃) in a glovebox or dry environment.[8]
-
Choice of Base: Switch from strong aqueous bases to non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). Alternatively, use milder inorganic bases like potassium or cesium carbonate, which are less prone to causing hydrolysis at moderate temperatures.[9]
-
Section 3: Data, Mechanisms, and Protocols
Key Factors Influencing Regioselectivity
The table below summarizes the key variables and their general effect on the reaction outcome. Use this as a guide for designing your experiments.
| Factor | Condition / Reagent | Tends to Favor C4 Substitution | Tends to Favor C2 Substitution | Rationale & References |
| Ring Substituent | 5-Fluoro (EWG) | ✔️ | Stabilizes the negative charge in the Meisenheimer intermediate for C4 attack.[1][10] | |
| 6-Methyl (EDG) | ✔️ | Destabilizes the intermediate for C4 attack, making C2 relatively more favorable.[5] | ||
| Nucleophile Type | Primary/Secondary Amines | ✔️ | Generally follow the inherent electronic preference of the ring.[11] | |
| Tertiary Amines | ✔️ | Can exhibit unusual C2 selectivity through alternative mechanisms or intermediates.[4][12] | ||
| Alkoxides / Hydroxide | ✔️ | Strong, small nucleophiles that typically attack the most electrophilic site (C4). | ||
| Base Strength | Weaker bases (K₂CO₃, NaHCO₃) | ✔️ | Less likely to promote side reactions; selectivity is governed more by substrate electronics.[8][9] | |
| Stronger bases (NaH, t-BuOK) | (Mixture Risk) | (Mixture Risk) | Can lead to lower selectivity and increased side products if not carefully controlled. | |
| Temperature | Lower (0 °C to RT) | ✔️ | Favors the kinetically controlled product, which is often the C4 isomer. | |
| Higher (>80 °C) | (Mixture Risk) | (Possible) | May favor the thermodynamically controlled product or overcome the activation barrier for the less favored pathway. |
General Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The regioselectivity is determined by the stability of the intermediate (Meisenheimer complex) formed in the first, rate-determining step.
Caption: SNAr mechanism showing competing pathways.
Protocol: General Procedure for Selective C4-Amination
This protocol provides a robust starting point for achieving selective mono-substitution at the C4 position with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a small amount of anhydrous DMF and add it dropwise to the cooled reaction mixture over 15 minutes.
-
Causality Note: Slow addition prevents localized heating and helps control the reaction rate, minimizing the formation of the disubstituted product.
-
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer twice with water and then once with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to isolate the pure C4-substituted product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 7. 2-Chloro-5-fluoropyrimidin-4-ol | C4H2ClFN2O | CID 255394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for the functionalization of 2,4-dichloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for cross-coupling reactions involving this versatile, yet challenging, heterocyclic building block. Here, we synthesize technical data with field-proven insights to provide actionable troubleshooting and frequently asked questions.
Section 1: Foundational Principles - Understanding Your Substrate
Before selecting a catalyst, it is crucial to understand the inherent reactivity of the substrate. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and substituents, dictate the susceptibility of each C-Cl bond to oxidative addition by a palladium catalyst.
Q1: What is the expected order of reactivity for the chlorine atoms on this compound?
A: The generally accepted order of reactivity for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling on polychlorinated pyrimidines is C4 > C2 > C5.[1][2] The C4 and C2 positions are electronically deficient due to the influence of the adjacent nitrogen atoms, making them more susceptible to oxidative addition, the rate-determining step in many cross-coupling cycles.[1][3] Therefore, for this compound, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position. This inherent bias allows for selective mono-functionalization at C4 under carefully controlled conditions.
Caption: Inherent reactivity of the this compound core.
Section 2: Catalyst System Selection Guide
The choice of catalyst is paramount and depends heavily on the type of bond you intend to form (C-C, C-N, etc.). For challenging substrates like dichloropyrimidines, which are analogous to unactivated aryl chlorides, modern catalyst systems are often required.
Q2: Which catalyst system should I choose for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings?
A: A "one-size-fits-all" catalyst does not exist. However, for each major class of cross-coupling reaction, there are well-established starting points. Bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition of the C-Cl bond.[4][5] The table below provides recommended starting conditions for regioselective coupling at the more reactive C4 position.
Table 1: Recommended Starting Catalyst Systems for C4-Selective Coupling
| Coupling Reaction | Pd Precursor (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4) | XPhos or SPhos (2-8) | K₃PO₄ or K₂CO₃ (2-3) | 1,4-Dioxane / H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4) | XPhos or RuPhos (2-8) | NaOtBu or LHMDS (1.5-2) | Toluene or Dioxane | 80-110 |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ (2-5) or PdCl₂(PPh₃)₂ (2-5) | (if needed, e.g., cataCXium A) | Cs₂CO₃ or K₂CO₃ (2-3) | DMF or Dioxane | 60-100 |
Q3: Why are bulky, electron-rich phosphine ligands (e.g., Buchwald's ligands) so effective for this substrate?
A: The activation of a C-Cl bond is the most challenging step in the catalytic cycle.[6] Bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are critical for several reasons:[5][7]
-
Facilitate Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium center, which enhances the rate of oxidative addition into the C-Cl bond.[6]
-
Promote Reductive Elimination: The steric bulk of the ligand forces the coupling partners into proximity around the metal center, accelerating the final, product-forming reductive elimination step.
-
Stabilize Monoligated Species: These ligands promote the formation of highly reactive monoligated Pd(0) species, which are often the active catalyst in the oxidative addition step.[6]
Section 3: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Problem: Low or No Conversion
Q4: My reaction shows no product formation by LC-MS or TLC. What are the first things to check?
A: Before altering the catalyst system, verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction was properly set up under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
Reagent & Solvent Quality: Use anhydrous, degassed solvents.[1] Water can interfere with many steps, especially in Buchwald-Hartwig aminations. Ensure your base is not old or hydrated. Boronic acids can degrade over time; check their purity.
-
Temperature: Confirm that the reaction is being heated to the target temperature. For C-Cl bond activation, sufficient thermal energy is often required.
Q5: My setup is correct, but the reaction still fails. How do I troubleshoot the catalyst system?
A: If the basics are covered, the issue likely lies with catalyst activity.
-
Increase Ligand Electron-Donating Ability: If you started with a less activating ligand like PPh₃, switch to a more electron-rich and bulky Buchwald-type ligand like SPhos or XPhos.[7]
-
Screen Bases: The base is not just a stoichiometric reagent; it participates in the catalytic cycle.[3] For Suzuki couplings, if K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[8] For Buchwald-Hartwig, NaOtBu is standard, but sometimes a soluble base like LHMDS can be more effective.
-
Change Palladium Precursor: While less common, the palladium precursor can matter. If Pd(OAc)₂ is failing, try a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.
Problem: Side Product Formation
Q6: My Suzuki reaction is producing significant amounts of boronic acid homocoupling (biaryl byproduct). How can I minimize this?
A: Homocoupling is a common side reaction. To mitigate it:
-
Use a Bulkier Ligand: Sterically demanding ligands (e.g., XPhos) can physically block two boronic acid partners from coupling at the metal center.[8]
-
Lower the Temperature: Reducing the reaction temperature may slow the desired reaction but can often disproportionately slow the rate of side reactions.
-
Ensure Proper Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid.
Q7: I am observing significant protodeborylation (boronic acid replaced by -H) or dehalogenation (C-Cl replaced by C-H). What is the cause?
A: These side reactions are often traced back to the base and the presence of trace water.
-
Protodeborylation: This suggests the boronic acid is unstable under the reaction conditions. Using a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or ensuring the solvent system is rigorously anhydrous can help.[8]
-
Dehalogenation: This can occur via β-hydride elimination in reactions like the Buchwald-Hartwig amination or via other catalyst decomposition pathways. Switching to a different ligand that promotes faster reductive elimination can sometimes outcompete this side reaction.
Section 4: Standard Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
-
Setup: In a glovebox or under a positive pressure of Argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: In the same vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 2-12 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv).[1]
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Nucleophile Addition: Add the amine (1.2 equiv) to the mixture.
-
Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Section 5: Visual Workflows & FAQs
Troubleshooting a Failed Suzuki-Miyaura Reaction
Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling.
Frequently Asked Questions
Q8: Can I use microwave heating for these reactions? A: Yes, microwave-assisted coupling is an excellent strategy to accelerate these reactions, often reducing reaction times from hours to minutes (typically 10-30 minutes at 100-150 °C).[9][10][11] It is particularly effective for Suzuki-Miyaura couplings and can be a powerful tool for rapid library synthesis. Always use sealed vessels designed for microwave chemistry.
Q9: How important is the choice of base in a Suzuki coupling? A: The base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3] Inorganic bases are most common. K₂CO₃ is a good starting point, but for less reactive chlorides, the stronger K₃PO₄ is often required.[8] Cs₂CO₃ is also very effective but more expensive. The presence of water with the base is often beneficial for Suzuki reactions.[12]
Q10: Can I achieve selective coupling at the C2 position? A: While C4 selectivity is electronically favored, achieving C2 selectivity is a significant challenge that typically requires inverting the natural reactivity. Recent literature on related 2,4-dichloropyrimidines has shown that specific palladium precatalysts and N-heterocyclic carbene (NHC) ligands can favor C2 functionalization.[2][13] This is an advanced topic requiring significant screening and optimization and is not guaranteed for this specific substrate without dedicated development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Low-Temperature Reactions Involving 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for 2,4-Dichloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for low-temperature reactions involving this versatile building block. Here, we synthesize established principles of heterocyclic chemistry with practical, field-proven insights to help you navigate your experiments with confidence.
Understanding the Reactivity of this compound
This compound is an electron-deficient heterocycle, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity and regioselectivity of this molecule are governed by the interplay of its substituents:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack.
-
Chloro Groups (C2 and C4): These are good leaving groups. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2 due to greater activation by the para-nitrogen atom.
-
Fluoro Group (C5): The highly electronegative fluorine atom further activates the ring for nucleophilic attack.
-
Methyl Group (C6): As an electron-donating group, the methyl group can influence the regioselectivity of reactions. It may slightly favor nucleophilic attack at the C2 position by donating electron density towards the C2 and C6 positions.[1]
Low-temperature conditions are often employed to control selectivity, minimize side reactions, and accommodate thermally sensitive functional groups. However, working at reduced temperatures can introduce challenges such as decreased reaction rates and poor solubility. This guide will help you address these potential issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction with a primary amine is giving me a mixture of C2 and C4 substituted products, with the C4 isomer being the major one. How can I improve selectivity for the C2 position at low temperature?
Answer:
Achieving C2 selectivity in SNAr reactions with 2,4-dichloropyrimidines can be challenging, as the C4 position is generally more reactive. The presence of an electron-donating methyl group at C6 on your substrate provides some electronic bias towards C2, but this is often not sufficient to overcome the inherent preference for C4 attack.[1] Here’s how you can enhance C2 selectivity:
-
Leverage Steric Hindrance: If your nucleophile is sterically demanding, it may preferentially attack the less hindered C2 position. Consider modifying your nucleophile to increase its steric bulk.
-
Utilize Tertiary Amines: Interestingly, tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[2] This is followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position. This approach could significantly improve your desired outcome.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar, aprotic solvents like dioxane or toluene may favor C2 substitution compared to polar aprotic solvents like DMF or DMSO. Experiment with a range of solvents to find the optimal conditions.
-
Temperature Control: While low temperatures generally improve selectivity, carefully screen a range of low temperatures (e.g., -78 °C, -40 °C, 0 °C). There may be an optimal temperature where the desired C2 substitution is favored kinetically.
Question 2: I am observing a significant amount of di-substituted byproduct, even at low temperatures. How can I favor mono-substitution?
Answer:
The formation of di-substituted products occurs when the mono-substituted product is sufficiently reactive to undergo a second substitution. To favor mono-substitution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (around 1.1 equivalents) of your nucleophile. A large excess of the nucleophile will drive the reaction towards di-substitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture at a low temperature. This maintains a low concentration of the nucleophile, which kinetically favors the mono-substitution reaction.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the this compound is consumed to prevent further reaction to the di-substituted product.
-
Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the mono-substituted product.
Suzuki-Miyaura Coupling
Question 3: My Suzuki coupling reaction is sluggish at low temperatures, and I am getting a low yield of the desired product. What can I do to improve the reaction?
Answer:
Low yields in low-temperature Suzuki reactions with chloro-heterocycles are often due to the lower reactivity of the C-Cl bond and potential catalyst deactivation. Here are some strategies to improve your yield:
-
Catalyst and Ligand Selection: For challenging couplings with aryl chlorides, a highly active catalyst system is crucial.
-
Palladium Source: Use a robust palladium source like Pd₂(dba)₃ or a pre-formed catalyst.
-
Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step, which is often rate-limiting with aryl chlorides.
-
-
Base Selection: The choice of base is critical. For many Suzuki couplings, a strong base like cesium carbonate or potassium phosphate is effective. The base's solubility and strength can be solvent-dependent, so consider this interplay.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common for Suzuki reactions. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[3]
-
Temperature: While the goal is a low-temperature reaction, some thermal energy is required. If the reaction is not proceeding at a very low temperature, consider gradually increasing it (e.g., from 0 °C to room temperature or slightly above) while monitoring for side product formation.
Question 4: I am observing significant homocoupling of my boronic acid and protodeboronation. How can I minimize these side reactions?
Answer:
Homocoupling and protodeboronation are common side reactions in Suzuki couplings.
-
Minimize Oxygen: The homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[3]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can be less prone to protodeboronation and homocoupling.
-
Choice of Base and Water Content: The extent of protodeboronation can be influenced by the base and the amount of water in the reaction. A careful screening of bases and the solvent/water ratio may be necessary.
Buchwald-Hartwig Amination
Question 5: My Buchwald-Hartwig amination is not going to completion at low temperature. How can I drive the reaction forward?
Answer:
Similar to Suzuki couplings, the efficiency of low-temperature Buchwald-Hartwig aminations of aryl chlorides depends heavily on the catalyst system.
-
Catalyst System: Use a high-activity palladium catalyst and a suitable ligand. Bulky, electron-rich biarylphosphine ligands are often the ligands of choice for these transformations.[4] Consider using a pre-formed palladium catalyst for better reproducibility.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base at low temperatures can be a factor, so ensure adequate stirring.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The solubility of your substrate and reagents at low temperatures in your chosen solvent is a key consideration. If solubility is an issue, you may need to screen different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for SNAr reactions on this compound?
A1: Generally, for SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack.[5] However, the presence of the electron-donating methyl group at C6 can increase the reactivity of the C2 position.[1] Therefore, you may observe a mixture of isomers, with the C4-substituted product often being the major one. Specific reaction conditions, such as the nature of the nucleophile and the solvent, can be tuned to favor one isomer over the other.
Q2: How does the 5-fluoro substituent affect the reactivity?
A2: The strongly electron-withdrawing fluorine atom at the C5 position further activates the pyrimidine ring towards nucleophilic attack, making the substrate more reactive than its non-fluorinated counterpart.[6]
Q3: What are the best practices for setting up a low-temperature reaction with this substrate?
A3:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents to prevent hydrolysis of the substrate or reagents.
-
Solubility: Check the solubility of this compound and your other reagents in the chosen solvent at the desired low temperature. Poor solubility can significantly hinder the reaction rate.
-
Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone, ice/salt) to maintain a consistent low temperature.
-
Degassing: For palladium-catalyzed reactions, thoroughly degas all solvents and reagents to prevent catalyst deactivation.
Q4: What are the main safety concerns when working with this compound?
A4: this compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. It is expected to be corrosive and may cause severe skin burns and eye damage. It can also be harmful if swallowed. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Representative Protocol for Low-Temperature SNAr with an Amine
This protocol provides a general starting point for the mono-amination of this compound at the C4 position.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equivalent).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the amine (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous THF.
-
Slowly add the amine/DIPEA solution to the cooled solution of the pyrimidine substrate dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Solvents for Low-Temperature Reactions
| Solvent | Freezing Point (°C) | Dielectric Constant (20°C) | Notes |
| Tetrahydrofuran (THF) | -108.4 | 7.6 | Good for many organometallic reactions; can be difficult to make completely anhydrous. |
| Toluene | -95 | 2.4 | Good for maintaining low temperatures; less polar. |
| Dichloromethane (DCM) | -96.7 | 9.1 | Can be reactive with some strong nucleophiles/bases. |
| Diethyl Ether | -116.3 | 4.3 | Very volatile; good for very low temperatures. |
| 1,4-Dioxane | 11.8 | 2.2 | Higher freezing point, not suitable for very low temperatures but good for reactions near room temperature. |
Visualizations
Caption: Generalized SNAr Mechanism on the Pyrimidine Ring.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Pyrimidine Building Blocks: The Strategic Utility of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores the importance of selecting the optimal starting material for synthetic campaigns.[1] This guide provides an in-depth comparison of 2,4-Dichloro-5-fluoro-6-methylpyrimidine , a highly functionalized and synthetically versatile building block, with other common dichloropyrimidine alternatives. We will dissect the nuanced interplay of substituents on reactivity and regioselectivity, supported by experimental data, to empower rational decision-making in drug design.
The Central Role of Dichloropyrimidines in Synthesis
Dichloropyrimidines are powerful intermediates due to the differential reactivity of their two chlorine atoms, which serve as versatile handles for functionalization. The primary reactions leveraged in drug discovery are palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The inherent electronic nature of the pyrimidine ring dictates that the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent and para ring nitrogens.[1] Consequently, in an unsubstituted 2,4-dichloropyrimidine, reactions preferentially occur at the C4 position.[2][3] However, this intrinsic selectivity can be modulated—or even reversed—by the electronic and steric nature of other ring substituents.
In Focus: this compound
This compound presents a fascinating case study in substituent effects. Its reactivity is governed by a delicate balance between three key features:
-
C4-Chloro and C2-Chloro Groups: The primary sites for substitution.
-
C5-Fluoro Group: A strongly electron-withdrawing group that enhances the electrophilicity of the ring, particularly at the adjacent C4 position, thus activating it for nucleophilic attack and oxidative addition.
-
C6-Methyl Group: An electron-donating group that, by contrast, tends to direct substitution towards the C2 position.[4] It also introduces steric hindrance that can influence the approach of catalysts and nucleophiles to the adjacent C4 position.
This push-pull electronic configuration makes predicting the regioselectivity of reactions a nuanced but critical exercise. The outcome of a given transformation will depend on whether the activating effect of the C5-fluoro group on the C4 position outweighs the directing effect of the C6-methyl group towards the C2 position.
Comparative Analysis with Alternative Pyrimidine Building Blocks
To understand the unique value of this compound, we will compare its predicted reactivity with that of several key analogues for which experimental data is well-documented.
| Building Block | Key Structural Features | Predicted/Observed C4 vs. C2 Selectivity | Rationale |
| 2,4-Dichloropyrimidine | Unsubstituted baseline | Strongly C4-selective [2][3] | Inherent electronic preference of the pyrimidine ring. The LUMO is primarily distributed at C4.[4] |
| 2,4-Dichloro-5-fluoropyrimidine | C5 Electron-Withdrawing Group (-F) | Very Strongly C4-selective | The potent electron-withdrawing fluoro group significantly activates the adjacent C4 position for substitution. |
| 2,4-Dichloro-6-methylpyrimidine | C6 Electron-Donating Group (-CH₃) | C2-selective [4] | The electron-donating methyl group deactivates the C4 position and directs substitution to C2.[4] |
| 2,4-Dichloro-5-nitropyrimidine | C5 Strong Electron-Withdrawing Group (-NO₂) | Exclusively C4-selective [5] | The nitro group is one of the strongest activating groups, making the C4 position exceptionally electrophilic.[5] |
| This compound | C5-F (EWG) and C6-Me (EDG) | Competitive; outcome is condition-dependent | The final regioselectivity is a subtle balance. The C5-fluoro group activates C4, while the C6-methyl group directs to C2. The choice of catalyst, ligand, and nucleophile will likely determine the major product. |
Performance in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for installing carbon-carbon bonds. For dichloropyrimidines, the regioselectivity is paramount for building molecular complexity in a controlled manner.
General Reactivity: The reaction proceeds via oxidative addition of a Pd(0) catalyst to the C-Cl bond, which is typically favored at the more electrophilic C4 position.[2] Microwave-assisted protocols have been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading.[2][6]
Analysis:
-
For 2,4-dichloropyrimidine , C4 coupling is the dominant pathway, yielding 2-chloro-4-arylpyrimidines.[3]
-
The presence of a 5-fluoro group is expected to further enhance the rate and selectivity of C4 coupling.
-
Conversely, a 6-methyl group directs the coupling to the C2 position.[4]
-
For This compound , a mixture of isomers is possible. However, by carefully selecting ligands and reaction conditions, it may be possible to favor one site over the other. For instance, sterically hindered ligands might favor reaction at the less encumbered C2 position, despite the electronic activation at C4.
References
A Comprehensive Guide to the Spectroscopic Analysis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of novel compounds is a cornerstone of development. 2,4-Dichloro-5-fluoro-6-methylpyrimidine is a key intermediate whose structural integrity is paramount for its intended downstream applications. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm its structure. We will delve into the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity, such as the presence of isomers or impurities, can lead to misleading biological data and costly developmental delays. For a molecule like this compound, with its multiple reactive sites, a multi-faceted analytical approach is not just recommended, but essential for robust quality control.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the structural elucidation of this specific pyrimidine derivative.
Comparative Overview of Spectroscopic Techniques
Each spectroscopic technique provides a unique piece of the structural puzzle. While one method might excel at revealing the carbon-hydrogen framework, another is indispensable for determining molecular weight and fragmentation patterns. The synergy of these techniques provides a self-validating system for structural confirmation.
| Spectroscopic Technique | Information Provided | Strengths for this Molecule | Potential Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Confirms the presence and chemical environment of the methyl group and the aromatic proton. | Limited information on quaternary carbons and the fluorine substituent. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon | Differentiates between all carbon atoms in the molecule, including the substituted ring carbons. | Lower sensitivity compared to ¹H NMR; quaternary carbons can have weak signals. |
| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms | Highly sensitive and specific for the fluorine atom, providing clear evidence of its incorporation.[1][2] | Does not provide information about the rest of the molecule directly. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Provides definitive molecular weight and characteristic isotopic patterns for chlorine, aiding in formula confirmation.[3][4] | Isomers may have identical molecular weights, requiring fragmentation analysis for differentiation. |
| FTIR Spectroscopy | Functional groups present | Identifies characteristic vibrations of the pyrimidine ring and C-Cl, C-F, and C-H bonds. | Can be complex to interpret fully; may not distinguish between similar isomers. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR: Identifying the Proton Framework
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing two key signals.
-
Expected Signals:
-
A singlet for the methyl protons (-CH₃).
-
A singlet or a doublet (due to coupling with ¹⁹F) for the single aromatic proton.
-
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals.[6] Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition Parameters: Standard pulse sequence for ¹H NMR.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a signal for each of the five unique carbon atoms in the molecule, offering a definitive map of the carbon framework.
-
Expected Signals:
Causality Behind Experimental Choices: Proton decoupling is almost always employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in sharp singlet signals for each carbon. This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters: Proton-decoupled pulse sequence.
-
-
Data Analysis: Compare the observed chemical shifts with predicted values and databases for substituted pyrimidines.
¹⁹F NMR: The Fluorine Fingerprint
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[9] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making this technique highly sensitive.
-
Expected Signal: A single signal, likely a quartet due to coupling with the adjacent methyl protons (⁴JHF), or a doublet if coupling to the aromatic proton is significant.
Causality Behind Experimental Choices: No special solvent considerations are typically needed beyond those for ¹H and ¹³C NMR. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment, providing a unique fingerprint for the fluorinated compound.[10]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup:
-
Spectrometer: A multinuclear probe is required.
-
Reference: An external reference like CFCl₃ is often used.
-
-
Data Analysis: The chemical shift and coupling pattern will confirm the presence and immediate environment of the fluorine atom.
Visualization of the NMR Workflow
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): The Molecular Weight and Formula Verifier
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[5] It also offers structural information through the analysis of fragmentation patterns.[3][4]
-
Expected Molecular Ion Peak: The monoisotopic mass of C₅H₄Cl₂FN₂ is approximately 180.97 g/mol .
-
Characteristic Isotopic Pattern: The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1, which is a powerful confirmation of the elemental composition.[11]
Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which can be used to piece together the structure.[5] For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) can be employed, especially when coupled with liquid chromatography (LC-MS).
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC): To separate the analyte from any impurities.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
Interpret the fragmentation pattern to support the proposed structure.
-
Visualization of the Mass Spectrometry Workflow
Caption: Gas Chromatography-Mass Spectrometry workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Key Absorptions:
-
C-H stretching (from the methyl group and aromatic ring) ~2900-3100 cm⁻¹.
-
C=N and C=C stretching (from the pyrimidine ring) ~1500-1600 cm⁻¹.
-
C-F stretching ~1000-1400 cm⁻¹.
-
C-Cl stretching ~600-800 cm⁻¹.
-
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solids and liquids that requires minimal sample preparation. It provides high-quality spectra quickly and efficiently.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer with an ATR accessory.
-
Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm their presence in the molecule.
Visualization of the FTIR Workflow
Caption: Attenuated Total Reflectance-FTIR workflow.
Synthesizing the Data for Unambiguous Confirmation
No single technique provides the complete picture. The true power of this analytical approach lies in the synthesis of the data from all three methods.
-
NMR provides the detailed atomic-level connectivity, confirming the precise arrangement of the methyl group, fluorine, and chlorines on the pyrimidine ring.
-
MS confirms that the molecule has the correct molecular weight and elemental formula (C₅H₄Cl₂FN₂).
-
FTIR provides rapid confirmation of the expected functional groups, serving as a quick quality control check.
When the data from these orthogonal techniques are in complete agreement, the structure of this compound can be considered unequivocally confirmed. This rigorous, multi-technique validation is the hallmark of sound scientific practice in chemical synthesis and drug development.
References
- 1. 19F MRS studies of fluoropyrimidine chemotherapy. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Solvents | CymitQuimica [cymitquimica.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 19F nuclear magnetic resonance study of fluoropyrimidine metabolism in strains of Candida glabrata with specific defects in pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Purity Assessment of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,4-Dichloro-5-fluoro-6-methylpyrimidine. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both a primary, robust analytical method and a comparative look at viable alternatives, supported by established scientific principles and regulatory expectations.
The Criticality of Purity in Pharmaceutical Intermediates
This compound is a halogenated pyrimidine derivative. Impurities can arise from the synthesis process, degradation, or improper storage.[1][2] These impurities, even in trace amounts, can potentially be toxic, affect the stability of the API, or lead to unwanted side reactions in subsequent manufacturing steps. Therefore, a precise, accurate, and robust analytical method is required to detect and quantify any impurities.[2][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely applied technique for this purpose due to its sensitivity, resolution, and versatility.[3][4]
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
A well-developed RP-HPLC method provides the necessary selectivity and sensitivity to separate the main component from structurally similar impurities.[2] The method detailed below is a robust starting point for the analysis of this compound, designed based on the physicochemical properties of halogenated pyrimidines and established chromatographic principles.
Rationale for Method Design
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent choice for non-polar to moderately polar compounds like the target analyte.[3] The end-capping on modern C18 columns minimizes peak tailing for basic compounds, which is relevant for the nitrogen-containing pyrimidine ring. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while a 3 µm particle column could be used for faster, high-efficiency UPLC applications.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol. A phosphate buffer is included to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for compounds with ionizable groups.[2]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for impurity profiling.[1] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe with good peak shape.
-
Detection: UV detection is selected due to the presence of the UV-absorbing pyrimidine ring. A photodiode array (PDA) detector is recommended to gather spectral data across a range of wavelengths, which helps in peak identification and purity assessment. The detection wavelength is chosen to maximize the response for both the main peak and potential impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for complex mixtures.[4] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) | Buffered aqueous phase to ensure reproducible chromatography.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A shallow gradient is used to ensure the separation of closely eluting impurities. |
| Column Temperature | 30 °C | Controlled temperature ensures stable retention times. |
| Detection Wavelength | 210 nm & 254 nm (PDA: 200-400 nm) | Dual wavelengths provide sensitivity for different chromophores. PDA allows for peak purity analysis.[5] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50, v/v) | Diluent should be compatible with the mobile phase to ensure good peak shape. |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
References
- 1. Indu...impurity profiling of api’s using rp hplc as per | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Analysis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine Substitution Reactions
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives are indispensable building blocks. Their prevalence in FDA-approved drugs and high-value materials underscores the importance of understanding their chemical behavior. Among these, 2,4-Dichloro-5-fluoro-6-methylpyrimidine stands out as a versatile electrophilic core, enabling the synthesis of complex, functionalized molecules through nucleophilic aromatic substitution (SNAr).
The precise control of these substitution reactions is paramount for efficient and selective synthesis. A thorough understanding of the reaction kinetics—the rates and mechanisms of substitution—allows researchers to optimize conditions, predict regioselectivity, and ultimately accelerate development timelines. This guide provides a comprehensive kinetic analysis of this compound, comparing its reactivity with various nucleophiles and other heterocyclic electrophiles. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to empower researchers in their synthetic endeavors.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on the pyrimidine ring proceeds via the well-established two-step SNAr mechanism. This pathway is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effects of the two chlorine atoms.[1]
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (typically C4 or C2). This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in determining the reaction rate.
-
Leaving Group Departure: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.
The regioselectivity of the initial substitution—whether the nucleophile attacks the C2 or C4 position—is a critical aspect of this chemistry and is highly sensitive to electronic and steric factors.[2][3]
Caption: General mechanism for the SNAr reaction on the pyrimidine core.
Comparative Kinetic Analysis: Regioselectivity and Reactivity
For 2,4-disubstituted pyrimidines, the initial nucleophilic attack can occur at either the C2 or C4 position. Understanding the kinetic preferences is crucial for achieving the desired isomer.
C4 vs. C2 Selectivity: The General Trend and Its Exceptions
In most SNAr reactions involving 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position.[3][4][5][6] This selectivity can be explained by considering the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized over both ring nitrogen atoms, providing greater stabilization compared to an attack at C2. Frontier molecular orbital (FMO) theory also supports this observation, as the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[2][6][7]
However, this C4 preference is not absolute and can be reversed by several factors:[2][3]
-
Electronic Effects: Strong electron-donating groups (e.g., -NHMe, -OMe) at the C6 position can alter the electronic distribution, making the C2 position more favorable for attack.[2][3][7] For our target molecule, the C6-methyl group is a weak electron-donating group, and its influence is less pronounced than stronger donors.
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at C2.[2] The fluorine atom at C5 in the title compound is relatively small, but steric effects can become significant with bulky nucleophiles.
-
Nucleophile and Conditions: Certain nucleophiles, such as tertiary amines, have shown a unique preference for the C2 position, particularly when an electron-withdrawing group is present at C5.[3][8][9] Reaction conditions, including solvent and base, also play a pivotal role in directing regioselectivity.[3][5]
Performance Comparison with Various Nucleophiles
The rate of substitution is highly dependent on the nucleophilicity of the attacking species. While specific kinetic data for this compound is sparse in publicly accessible literature, we can infer reactivity trends from studies on analogous 2,4-dichloropyrimidines. The following table provides a qualitative and quantitative comparison based on typical observations.
| Nucleophile Class | Typical Nucleophile | Relative Reactivity | Regioselectivity (C4 vs. C2) | Supporting Experimental Observations |
| Thiols | Thiophenol | Very High | Generally C4-selective under basic conditions.[4] C2-selectivity can be achieved with specific Pd-catalysis.[4] | Thiolates are potent nucleophiles and react rapidly, often at low temperatures. |
| Amines (Primary) | Benzylamine | High | Predominantly C4-selective, though mixtures can occur.[5] | Reactions are typically fast, often complete within hours at room temperature. |
| Amines (Secondary) | Morpholine, Piperidine | High | C4-selective.[10] | Generally exhibit clean and high-yielding reactions at the C4 position. |
| Alkoxides | Sodium Methoxide | Moderate to High | C4-selective. | Reaction rates are sensitive to the solvent and counter-ion. |
| Weakly Basic Amines | Aniline | Moderate | Highly C4-selective.[5] | Often require elevated temperatures or longer reaction times compared to aliphatic amines. |
Note: Relative reactivity is a generalized comparison. Actual reaction rates will depend on specific concentrations, temperature, and solvent.
Comparison with Alternative Pyrimidine Electrophiles
To contextualize the reactivity of this compound, it is useful to compare it with related structures. The substituents on the pyrimidine ring play a critical role in modulating the electrophilicity of the C2 and C4 positions.
| Compound | Key Substituents | Expected Impact on SNAr Rate | Rationale |
| 2,4-Dichloropyrimidine | (Reference) | Baseline | The parent compound for comparison. |
| 2,4-Dichloro-5-fluoropyrimidine | 5-Fluoro | Increased Rate | The strongly electron-withdrawing fluorine atom significantly activates the ring towards nucleophilic attack, increasing the rate at both C2 and C4. |
| 2,4-Dichloro-6-methylpyrimidine | 6-Methyl | Decreased Rate | The electron-donating methyl group slightly deactivates the ring, leading to a slower reaction compared to the unsubstituted analog. |
| 2,4-Dichloro-5-nitropyrimidine | 5-Nitro | Dramatically Increased Rate | The powerful electron-withdrawing nitro group strongly activates the ring, particularly the C4 position, leading to very rapid substitution. |
| This compound | 5-Fluoro, 6-Methyl | Competing Effects | The activating effect of the 5-fluoro group is expected to dominate over the weak deactivating effect of the 6-methyl group, resulting in a highly reactive electrophile. |
Designing a Kinetic Study: A Practical Guide
A well-designed kinetic experiment is a self-validating system. The goal is to isolate the variable of interest (e.g., nucleophile concentration) and accurately measure its effect on the reaction rate.
Causality Behind Experimental Choices
-
Pseudo-First-Order Conditions: To simplify the rate law, the reaction is typically run with a large excess of the nucleophile (e.g., 10-20 equivalents). This makes the nucleophile concentration effectively constant throughout the experiment, and the reaction rate becomes dependent only on the concentration of the pyrimidine. The observed rate follows a simpler pseudo-first-order kinetic model.
-
Choice of Analytical Technique: The progress of the reaction (disappearance of starting material or appearance of product) must be monitored over time. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high sensitivity, resolution, and ability to simultaneously monitor multiple species. UV-Vis spectrophotometry can also be used if the reactants and products have distinct and non-overlapping absorbance spectra.[11]
-
Temperature Control: SNAr reactions are sensitive to temperature. A constant temperature must be maintained using a thermostatted bath or reaction block to ensure that the calculated rate constant is meaningful.
-
Solvent Selection: The solvent must fully dissolve all reactants and should be inert under the reaction conditions. Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are common choices as they can stabilize the charged Meisenheimer intermediate.[12]
Experimental Workflow
The following diagram outlines a robust workflow for conducting a kinetic analysis of an SNAr reaction.
Caption: A typical experimental workflow for a kinetic study using HPLC.
Detailed Experimental Protocol: Kinetic Run via HPLC
This protocol describes a single kinetic run under pseudo-first-order conditions.
-
Reagent Preparation:
-
Prepare a 5.0 mM stock solution of this compound in anhydrous acetonitrile (ACN).
-
Prepare a 100 mM stock solution of the desired amine nucleophile (e.g., benzylamine) in ACN.
-
Prepare a quenching solution (e.g., 1% Trifluoroacetic Acid in ACN).
-
-
Instrumentation Setup:
-
Develop and validate an HPLC method capable of separating the starting pyrimidine from the product(s) and any internal standard.
-
Set up a thermostatted reaction block or water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
-
Reaction Execution:
-
Place a sealed vial containing 1.90 mL of the amine stock solution into the reaction block to equilibrate.
-
At time t=0, rapidly inject 0.10 mL of the pyrimidine stock solution into the vial. This results in final concentrations of 0.25 mM pyrimidine and 95 mM amine (a 380-fold excess).
-
Start a timer immediately upon injection.
-
-
Sampling and Quenching:
-
At designated time points (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into a pre-labeled HPLC vial containing 450 µL of the quenching solution. The acid will protonate the amine, stopping the reaction.
-
-
Analysis:
-
Once all samples are collected, analyze them using the validated HPLC method.
-
Record the peak area of the starting pyrimidine at each time point. Convert this to concentration using a pre-established calibration curve.
-
-
Data Processing:
-
Plot the natural logarithm of the pyrimidine concentration (ln[Pyrimidine]) against time (in seconds).
-
Perform a linear regression on the data. The plot should be linear, confirming pseudo-first-order kinetics.
-
The observed rate constant, kobs, is the negative of the slope.
-
Calculate the second-order rate constant, k2, using the formula: k2 = kobs / [Amine].
-
Conclusion
This compound is a highly versatile and reactive building block for chemical synthesis. Its substitution reactions are governed by the principles of nucleophilic aromatic substitution, with a general kinetic preference for substitution at the C4 position. However, this selectivity is not absolute and can be influenced by steric, electronic, and conditional factors.
A quantitative understanding of the kinetics, achieved through carefully designed experiments, is not merely an academic exercise. It is a powerful tool that enables chemists to rationally control reaction outcomes, optimize processes for efficiency and selectivity, and ultimately accelerate the discovery and development of new functional molecules. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable pyrimidine core.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
A Senior Application Scientist’s Guide to the Structural Validation of Novel Pyrimidine Derivatives
For researchers and drug development professionals, the synthesis of a novel pyrimidine derivative represents a moment of significant potential. These heterocyclic scaffolds are foundational building blocks in DNA, RNA, and numerous therapeutic agents, making new analogues compelling candidates for anticancer, antimicrobial, and anti-inflammatory research.[1][2] However, the journey from a promising reaction scheme to a validated lead compound is paved with rigorous analytical scrutiny. The unconfirmed structure of a novel compound is merely a hypothesis; its true value can only be unlocked through unambiguous structural elucidation.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of newly synthesized small molecules, with a specific focus on pyrimidine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design a robust, self-validating workflow for your own research. We will compare the "gold standard" of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of Mass Spectrometry (MS), and the absolute structural insight of Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic compounds in solution.[3][4][5][6] It operates on the principle that many atomic nuclei possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, creating a resonance signal.[7] The precise frequency of this signal is exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's atomic connectivity.
For a novel pyrimidine derivative, NMR is indispensable. It doesn't just confirm the presence of a pyrimidine core; it reveals the exact placement and environment of each substituent, distinguishes between isomers, and provides crucial 3D conformational information.
Key NMR Experiments for Pyrimidine Derivatives
A comprehensive NMR analysis involves a suite of experiments, each providing a unique piece of the structural puzzle.
| Experiment | Information Provided | Application for Pyrimidine Derivatives |
| ¹H NMR | Number of unique protons, their chemical environment (shielding), and connectivity to adjacent protons (splitting). | Identifies aromatic protons on the pyrimidine ring, protons on substituent groups, and their relative positions. Integration reveals the ratio of different types of protons.[8] |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Confirms the carbon skeleton of the molecule, including the distinct carbons of the pyrimidine ring and any attached functional groups. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ carbons. | Simplifies the ¹³C spectrum by identifying the multiplicity of each carbon signal, aiding in definitive assignments. |
| 2D COSY | Correlates protons that are coupled (typically through 2-3 bonds). | Maps which protons are adjacent to each other, confirming the structure of alkyl chains or substituent patterns on the aromatic ring. |
| 2D HSQC | Correlates each proton with the carbon it is directly attached to. | Provides unambiguous C-H bond correlations, linking the ¹H and ¹³C assignments together. |
| 2D HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds). | The key experiment for piecing together the molecular fragments. It reveals long-range C-H connections, for example, from a substituent's proton to a carbon atom in the pyrimidine ring, confirming the point of attachment. |
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation :
-
Accurately weigh ~5-10 mg of the purified novel compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and non-polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, ensuring the accuracy and reproducibility of chemical shift measurements.[3]
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal from the solvent and "shim" the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. Check for signal-to-noise and resolution.
-
Sequentially acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The parameters for each experiment (e.g., number of scans, relaxation delays) should be optimized based on the sample concentration and the specific nuclei being observed.
-
-
Data Processing and Interpretation :
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.[8]
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to propose initial structural fragments.
-
Use the 2D spectra to connect these fragments. Use the HMBC spectrum to confirm the final connectivity between all parts of the molecule, solidifying the overall structure.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] Its primary role in structural validation is to provide an exact molecular weight, which serves as a crucial check against the proposed chemical formula. For drug discovery and development, its high sensitivity and speed make it indispensable for everything from high-throughput screening to metabolite identification.[10][11][12]
When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a formidable tool for analyzing complex reaction mixtures, identifying impurities, and confirming the mass of the target compound.[13][14]
Comparing Ionization Techniques
The method used to ionize the molecule is critical. For most novel pyrimidine derivatives, "soft" ionization techniques are preferred as they keep the molecule intact.
| Technique | Principle | Advantages | Disadvantages |
| Electrospray (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to charged droplets from which ions are liberated. | Excellent for polar, non-volatile, and thermally fragile molecules. Easily coupled with LC. | Can produce multiple-charge ions, which can complicate spectral interpretation. |
| Electron Impact (EI) | Molecules in the gas phase are bombarded with high-energy electrons, causing ionization and extensive fragmentation. | Produces predictable and reproducible fragmentation patterns that can be searched against libraries. | Often fragments the molecular ion, making it difficult to determine the molecular weight. Not suitable for non-volatile compounds. |
Experimental Protocol: A Self-Validating LC-MS Workflow
-
Sample Preparation :
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Prepare a "blank" sample (solvent only) to be run first to ensure the system is clean.
-
-
Instrument Calibration & Setup :
-
Calibrate the mass spectrometer using a known calibration standard. This is a critical self-validating step to ensure high mass accuracy.
-
Set up the LC method, including the choice of column, mobile phases, gradient, and flow rate. A reverse-phase C18 column is a common starting point for many pyrimidine derivatives.
-
Set the MS parameters, including the ionization mode (positive or negative ESI), mass range, and fragmentation energy (for MS/MS).
-
-
Data Acquisition :
-
Inject the blank sample first to establish a baseline.
-
Inject the prepared sample solution. The LC will separate the components of the sample before they enter the mass spectrometer.
-
The MS will acquire data, recording the m/z values of all ions as they elute from the column. High-resolution mass spectrometry (HRMS) is preferred as it provides highly accurate mass measurements, allowing for the confident determination of the elemental formula.
-
-
Data Analysis :
-
Identify the peak in the chromatogram corresponding to your compound.
-
Examine the mass spectrum for that peak. Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode ESI).
-
Compare the measured accurate mass to the theoretical mass calculated for the proposed chemical formula. A mass error of <5 ppm provides high confidence in the elemental composition.
-
Analyze the isotopic pattern of the molecular ion peak. The distribution of isotopes (e.g., ¹³C, ¹⁵N) provides another layer of validation for the proposed formula.
-
Single-Crystal X-ray Crystallography: The Absolute Proof
While NMR defines connectivity and MS confirms the formula, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure of a molecule in the solid state.[15][16] It is the only technique that can directly determine the absolute configuration of chiral centers, which is a critical piece of information in drug development.[17][18] The method relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the precise position of every atom can be determined.
The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction, which can be a significant bottleneck.
Experimental Protocol: A Self-Validating Crystallography Workflow
-
Crystal Growth :
-
This is the most crucial and often most difficult step. It requires highly purified material.
-
Explore various crystallization techniques: slow evaporation of a solvent, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution.
-
Screen a wide range of solvents and solvent mixtures to find conditions that yield single, well-formed crystals of appropriate size (typically 0.1-0.3 mm).
-
-
Data Collection :
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Position the crystal in the X-ray beam of a diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in the beam.
-
-
Structure Solution and Refinement :
-
Process the raw diffraction images to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
"Solve" the structure using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary molecular model.
-
"Refine" the model by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Self-Validation : The quality of the final structure is assessed by the R-factor (a measure of agreement between the model and the data; lower is better) and the Flack parameter, which should be close to zero for the correct absolute configuration of an enantiomerically pure compound.[19]
-
Comparative Analysis: Choosing the Right Tool
No single technique tells the whole story. The true power in structural validation comes from using these methods in a complementary and integrated fashion.
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity, 2D/3D structure in solution, isomer differentiation. | Molecular formula (via accurate mass), fragmentation patterns. | Absolute 3D structure in the solid state, bond lengths, bond angles, absolute configuration.[17][18] |
| Sample State | Solution | Solution or Solid (depending on inlet) | Single Crystal |
| Resolution | Atomic (connectivity) | Molecular (mass) | Atomic (spatial position) |
| Key Advantage | Unrivaled for determining connectivity in solution; provides dynamic information.[20] | High sensitivity, speed, and mass accuracy; ideal for mixture analysis (with LC).[9] | The "gold standard" for unambiguous 3D structure and stereochemistry.[15][18] |
| Key Limitation | Can be complex to interpret fully; lower sensitivity than MS. | Provides no direct information on atom connectivity or stereochemistry. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
| Throughput | Moderate to Low | High (especially with automation) | Low (crystal growth is rate-limiting) |
An Integrated Approach to Validation
A robust validation workflow leverages the strengths of each technique to build an undeniable case for the proposed structure.
Conclusion
Validating the structure of a novel pyrimidine derivative is a multi-faceted process that forms the bedrock of credible drug discovery research. While ¹H and ¹³C NMR can quickly provide a foundational blueprint of the molecule, this should be immediately corroborated by high-resolution mass spectrometry to confirm the elemental formula. This two-pronged approach (NMR + MS) is the minimum standard for publication and internal progression of a compound. For compounds with chiral centers or those destined for advanced preclinical studies, single-crystal X-ray crystallography provides the final, irrefutable proof of structure. By judiciously combining these techniques, researchers can move forward with absolute confidence in their molecular assets, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid structural foundation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 8. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 20. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to Bioactivity Screening of a 2,4-Dichloro-5-fluoro-6-methylpyrimidine Analog Library
Welcome to an in-depth guide on the bioactivity screening of a focused library of 2,4-dichloro-5-fluoro-6-methylpyrimidine analogs. This document is intended for researchers, scientists, and drug development professionals interested in a practical, scientifically rigorous approach to identifying and characterizing novel bioactive compounds. We will move beyond a simple recitation of protocols to explain the underlying scientific reasoning, ensuring a self-validating and robust screening cascade.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to mimic the purine bases of DNA and RNA, making it a privileged structure for interacting with a wide array of biological targets, particularly protein kinases.[3][4] The this compound core offers multiple points for chemical diversification, allowing for the creation of a library of analogs with a range of physicochemical properties and potential biological activities. This guide will walk you through a comprehensive screening workflow to elucidate the therapeutic potential of such a library, with a focus on identifying novel kinase inhibitors for oncology applications.
The Strategic Framework for Bioactivity Screening
A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify true "hits" while eliminating false positives.[5] Our approach is a tiered cascade, starting with broad cytotoxicity profiling, followed by primary high-throughput screening against a target of interest, and culminating in more complex secondary and cell-based assays for hit validation and characterization.
Caption: A tiered workflow for bioactivity screening of a small molecule library.
Phase 1: Foundational Assays - Cytotoxicity Profiling
Before assessing the specific activity of our pyrimidine analogs, it is crucial to determine their general cytotoxicity. This step is essential to differentiate between compounds that specifically inhibit a target and those that are broadly toxic to cells. The MTT assay is a reliable and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., A549, a lung carcinoma line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8] Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration) for each analog.
Phase 2: Primary Screening - Identifying Target-Specific Inhibitors
With the cytotoxicity data in hand, we can now perform a primary screen to identify compounds that interact with our chosen molecular target. Given that pyrimidine derivatives are known kinase inhibitors, we will use a hypothetical tyrosine kinase, "TK-X," as our target.[2][3] High-throughput screening (HTS) is a practical approach for screening large compound libraries.[5][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for kinase assays, offering high sensitivity and low background.
-
Assay Preparation: The assay is typically performed in a 384-well plate. Each well will contain the TK-X enzyme, a biotinylated substrate peptide, and ATP.
-
Compound Addition: Add the pyrimidine analogs at a fixed, non-toxic concentration (e.g., 10 µM) to the assay wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate. A decrease in this ratio indicates inhibition of TK-X.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "primary hits."
Phase 3: Hit Confirmation and Validation
Primary hits from the HTS need to be rigorously validated to eliminate false positives and to characterize their potency and mechanism of action.
Dose-Response Analysis
The primary hits are re-tested in the same kinase inhibition assay but over a range of concentrations (e.g., from 1 nM to 100 µM). This allows for the determination of the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Comparative Data of Selected Analogs
| Analog ID | Structure Modification from Core | CC50 (µM) in A549 cells | % Inhibition at 10 µM (TK-X) | IC50 (µM) for TK-X |
| DFP-001 | R1=H, R2=Phenyl | > 100 | 8% | > 100 |
| DFP-002 | R1=Methyl, R2=Phenyl | > 100 | 15% | 85.2 |
| DFP-003 | R1=H, R2=4-Anilinophenyl | 85.6 | 92% | 0.25 |
| DFP-004 | R1=H, R2=Cyclohexyl | > 100 | 5% | > 100 |
| DFP-005 | R1=Methyl, R2=4-Anilinophenyl | 72.3 | 95% | 0.18 |
From this hypothetical data, analogs DFP-003 and DFP-005 emerge as promising hits due to their potent inhibition of TK-X at sub-micromolar concentrations and acceptable cytotoxicity profiles.
Secondary Assays: Probing Cellular Activity
A crucial step is to determine if the in vitro enzyme inhibition translates to activity in a cellular context. A cell-based assay that measures the phosphorylation of a downstream substrate of TK-X is an excellent choice.
Experimental Protocol: Cell-Based Phospho-Substrate ELISA
-
Cell Treatment: Seed cells known to express TK-X (e.g., a specific cancer cell line) in a 96-well plate. Once confluent, starve the cells of serum to reduce basal signaling. Treat the cells with various concentrations of the hit compounds (DFP-003 and DFP-005) for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor known to activate TK-X.
-
Cell Lysis: Lyse the cells to release their protein contents.
-
ELISA: Use a sandwich ELISA kit to quantify the amount of the phosphorylated downstream substrate. The plate is coated with a capture antibody for the total substrate, and a horseradish peroxidase (HRP)-conjugated antibody specific for the phosphorylated form of the substrate is used for detection.
-
Data Analysis: A reduction in the phospho-substrate signal in the presence of the compound indicates on-target activity in a cellular environment. Calculate the cellular IC50 for the inhibition of TK-X signaling.
Caption: Inhibition of the hypothetical TK-X signaling pathway by a pyrimidine analog.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically sound approach to the bioactivity screening of a library of this compound analogs. By following a tiered screening cascade—from general cytotoxicity to specific in vitro and cell-based assays—researchers can efficiently identify and validate promising hit compounds. The hypothetical data for DFP-003 and DFP-005 illustrate the desired outcome: potent, on-target activity with acceptable cytotoxicity.
The next steps for these validated hits would involve further medicinal chemistry efforts to establish a structure-activity relationship (SAR), with the goal of improving potency and selectivity while minimizing off-target effects and toxicity.[10] These lead compounds would then be advanced into more complex preclinical studies.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
A Researcher's Guide to the Structural Elucidation of 2,4-Dichloro-5-fluoro-6-methylpyrimidine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their versatile biological activities, ranging from anticancer to antiviral and anti-inflammatory properties, make them a cornerstone of medicinal chemistry.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides a comprehensive comparison of X-ray crystallography and its alternatives for the structural elucidation of 2,4-dichloro-5-fluoro-6-methylpyrimidine derivatives, offering field-proven insights and supporting experimental data to inform your research strategy.
The Decisive Role of 3D Structure: Why X-ray Crystallography?
Understanding the exact spatial conformation of a drug candidate is non-negotiable. It allows for the rational design of more potent and selective analogs and provides a deeper understanding of structure-activity relationships (SAR). Single-crystal X-ray diffraction (XRD) remains the gold standard for obtaining high-resolution structural information of small molecules, providing unambiguous data on bond lengths, bond angles, and stereochemistry.
However, the journey from a synthesized compound to a high-quality crystal suitable for XRD analysis is not always straightforward, especially for complex heterocyclic systems like halogenated pyrimidines. This guide will navigate the intricacies of this process, from material preparation to data interpretation, and compare it with viable alternative techniques.
The Crystallographic Workflow: A Step-by-Step Protocol with Expert Rationale
The successful application of X-ray crystallography hinges on a meticulously executed workflow. Each step is critical and builds upon the previous one to yield a high-quality crystal and, ultimately, an accurate molecular structure.
Part 1: Material Preparation - The Foundation of Quality Crystals
The purity of the starting material is the single most important factor for successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, or lead to the growth of poorly ordered crystals.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a methylating agent. The following is a generalized procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Addition of Grignard Reagent: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide (or a similar methylating agent) in ether dropwise while monitoring the internal temperature.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Trustworthiness: It is crucial to characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity, which should ideally be ≥98% for crystallization trials.
Part 2: The Art of Crystallization - A Comparative Look at Key Techniques
For small organic molecules like halogenated pyrimidines, slow evaporation and vapor diffusion are the most commonly employed crystallization techniques. The choice between them depends on the solubility profile of the compound and the volatility of the chosen solvents.
| Technique | Principle | Ideal For | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a saturated or near-saturated solution, leading to supersaturation and crystal growth. | Compounds with moderate solubility and where a suitable volatile solvent is known. | Simple setup, requires minimal material for initial screening. | Can sometimes lead to rapid crystallization and smaller or lower-quality crystals if evaporation is too fast. |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | Compounds that are highly soluble in a particular solvent, or when only small amounts of material are available. | Allows for very slow and controlled crystal growth, often yielding higher quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair with appropriate vapor pressures. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Screen various solvents to find one in which the this compound derivative has moderate solubility. Common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Expertise & Experience: The rate of evaporation is a critical parameter. A slower rate generally leads to fewer nucleation events and the growth of larger, higher-quality single crystals. This can be controlled by the size of the opening in the vial's covering.
Part 3: Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions are derived.
Key quality indicators for a crystal structure include the resolution and the R-factor. Resolution refers to the level of detail that can be observed in the electron density map, with lower numbers indicating higher resolution. The R-factor is a measure of the agreement between the crystallographic model and the experimental diffraction data, with lower values indicating a better fit.
Comparative Analysis: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides unparalleled detail for the solid-state structure, other techniques offer complementary information or can be employed when crystallization is unsuccessful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For small molecules like this compound derivatives, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms and the overall molecular structure.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms, relative stereochemistry, information on molecular dynamics in solution. |
| Resolution | Typically high (atomic resolution). | Generally lower than X-ray crystallography for detailed 3D structure. |
| Key Challenge | Obtaining high-quality single crystals. | Signal overlap in complex molecules, interpretation of complex spectra. |
| Time to Result | Can be rapid once a good crystal is obtained. | Data acquisition is relatively fast, but structure elucidation can be time-consuming for complex molecules. |
Expertise & Experience: For halogenated pyrimidines, ¹⁹F NMR can be a particularly powerful tool for confirming the presence and chemical environment of the fluorine atom. The combination of X-ray crystallography and NMR spectroscopy can provide a comprehensive understanding of both the solid-state and solution-phase structures of a molecule.
Supporting Experimental Data: A Case Study with a Close Analog
Key Crystallographic Findings for the Analog:
-
Synthesis: The derivative was synthesized by reacting this compound with o-toluidine.
-
Molecular Geometry: The benzene ring of the tolyl group was found to be twisted with respect to the pyrimidine ring, with a dihedral angle of 72.43 (5)°.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming chains.
This data provides valuable insight into the likely conformation and intermolecular interactions of this compound derivatives. For comparison, the crystal structure of another analog, 4,6-dichloro-5-methylpyrimidine , reveals a planar molecule with intermolecular C—H⋯N hydrogen bonds forming inversion dimers.
| Compound | Crystal System | Space Group | Key Structural Features | R-factor |
| 4,6-dichloro-5-methylpyrimidine | Monoclinic | P2₁/n | Planar molecule, C—H⋯N hydrogen bonds forming inversion dimers. | 0.068 |
| 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine | Not specified | Not specified | Dihedral angle of 72.43 (5)° between benzene and pyrimidine rings, N—H⋯N hydrogen bonds. | Not specified |
This comparative data underscores how substitutions on the pyrimidine ring can significantly influence the molecular conformation and crystal packing, which in turn can affect the physicochemical properties of the compound.
Conclusion: An Integrated Approach to Structural Elucidation
For researchers in drug development, a thorough understanding of the three-dimensional structure of pyrimidine derivatives is indispensable. X-ray crystallography stands as the definitive method for obtaining high-resolution structural data, provided that high-quality single crystals can be obtained. The detailed protocols and comparative analysis of crystallization techniques presented in this guide offer a practical framework for achieving this.
Furthermore, it is crucial to recognize the complementary nature of other analytical techniques. NMR spectroscopy provides invaluable information about the solution-state structure and dynamics, which can be critical for understanding how a drug molecule behaves in a biological environment. By integrating the insights from both X-ray crystallography and NMR, researchers can build a comprehensive structural understanding of this compound derivatives, thereby accelerating the journey from a promising lead compound to a potential therapeutic agent.
References
- 1. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
A Predictive Guide to the NMR Spectrum of 2,4-Dichloro-5-fluoro-6-methylpyrimidine: A Comparison of Theoretical and Experimental Data
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth comparison of theoretically calculated and experimentally observed NMR chemical shifts for 2,4-dichloro-5-fluoro-6-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals such as the antifungal agent voriconazole. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a robust predictive methodology. The accuracy of the theoretical approach is validated by comparing calculated NMR data with known experimental values for the closely related analogues: 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-6-methylpyrimidine.
The Significance of NMR in the Structural Verification of Fluorinated Pyrimidines
Fluorinated pyrimidines are a class of heterocyclic compounds with significant applications in medicinal chemistry. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, unambiguous confirmation of the regiochemistry of fluorination and substitution is critical.
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F nuclei analysis, provides a detailed fingerprint of a molecule's electronic and steric environment. However, the interpretation of spectra for complex, multisubstituted heterocycles can be challenging. The prediction of NMR chemical shifts using quantum chemical methods has emerged as a powerful tool to aid in spectral assignment and structure verification.
This guide explores the application of Density Functional Theory (DFT) calculations, utilizing the Gauge-Including Atomic Orbital (GIAO) method, to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Experimental NMR Data Acquisition (Protocol)
Objective: To acquire high-resolution 1D ¹H, ¹³C, and ¹⁹F NMR spectra.
Materials:
-
Sample of interest (e.g., this compound)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of 200 ppm, 128 scans, relaxation delay of 2 s.
-
Use an external reference standard, such as CFCl₃, or a secondary standard for referencing.
-
Causality Behind Experimental Choices:
-
CDCl₃ as Solvent: It is a common, relatively inert solvent that dissolves a wide range of organic compounds and provides a convenient deuterium lock signal.
-
TMS as Internal Standard: TMS is the universally accepted reference for ¹H and ¹³C NMR due to its chemical inertness, single sharp signal, and high-field resonance.
-
Proton Decoupling in ¹³C and ¹⁹F NMR: This technique simplifies the spectra by removing C-H or F-H spin-spin coupling, resulting in single sharp peaks for each unique carbon or fluorine atom, which enhances the signal-to-noise ratio.
Theoretical NMR Shift Calculation (Methodology)
The prediction of NMR chemical shifts was performed using DFT, which provides a good balance between computational cost and accuracy for organic molecules.
Objective: To calculate the ¹H, ¹³C, and ¹⁹F NMR isotropic shielding values and convert them to chemical shifts.
Computational Protocol:
-
Structure Optimization:
-
The 3D structure of this compound (and the validation compounds) was built using molecular modeling software.
-
A conformational search and geometry optimization were performed at the B3LYP/6-31G(d) level of theory to locate the lowest energy conformer.
-
-
NMR Shielding Calculation:
-
The GIAO method was employed for the calculation of NMR isotropic shielding tensors (σ).
-
A higher level of theory, B3LYP with the 6-311+G(2d,p) basis set, was used for the NMR calculation on the optimized geometry. This larger basis set provides a more accurate description of the electron density, which is crucial for NMR predictions.
-
-
Chemical Shift Calculation:
-
The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using a reference compound, TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample
-
For ¹³C NMR, a multi-standard approach can sometimes yield better results, using different reference standards for sp² and sp³ hybridized carbons.[1]
-
Justification of Methodological Choices:
-
B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is widely used and has been shown to provide reliable geometries and NMR chemical shifts for a broad range of organic molecules.
-
6-311+G(2d,p) Basis Set: This basis set includes diffuse functions (+) and multiple polarization functions (2d,p), which are important for accurately describing the electronic environment around the nuclei, especially for systems with heteroatoms and electron-withdrawing groups.
-
GIAO Method: The Gauge-Including Atomic Orbital method is a standard and robust approach for calculating NMR shielding tensors that effectively addresses the issue of gauge-origin dependence.[2]
Visualizing the Workflows
The following diagrams illustrate the experimental and computational workflows for determining and predicting NMR chemical shifts.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
As researchers and developers at the forefront of pharmaceutical innovation, our work with highly specialized reagents like 2,4-Dichloro-5-fluoro-6-methylpyrimidine is fundamental to progress. However, our responsibility extends beyond discovery to encompass the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this halogenated pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety built on understanding, not just protocol adherence.
Part 1: Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of this compound is the bedrock of its safe management. Its chemical structure—a pyrimidine ring substituted with chloro, fluoro, and methyl groups—dictates its reactivity and toxicological profile. This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1]
Mechanism of Hazard: The dichlorinated structure makes the compound susceptible to nucleophilic substitution and hydrolysis. Upon contact with moisture, it can slowly hydrolyze to release hydrochloric acid (HCl), contributing to its corrosive properties. Its thermal decomposition can liberate not only HCl but also hydrogen fluoride (HF), both of which are highly corrosive and toxic gases.[2]
Before handling, a thorough risk assessment is mandatory. Consider the quantities being used, the nature of the procedure, and the potential for spills or uncontrolled reactions.
| Hazard Classification & Properties | Description | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Skin Sensitization (Sub-category 1A). | |
| Signal Word | Danger | [2][3] |
| Primary Hazards | Causes severe skin burns and eye damage.[1] Harmful if swallowed.[1][2] May cause an allergic skin reaction. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
| Hazardous Decomposition | Forms Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl), and Hydrogen fluoride (HF) upon thermal decomposition. | [2] |
| UN Number | UN3261 | [2] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [2] |
| Hazard Class | 8 (Corrosive) | [2] |
Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins the moment you finish a procedure. The principle of "waste minimization" should always be applied, but for the waste that is generated, rigorous segregation is paramount.
Engineering Controls & Personal Protective Equipment (PPE): The causality here is simple: prevent all direct contact.
-
Fume Hood: All handling and aliquoting of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield. The corrosive nature of this compound can cause irreversible eye damage.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is required.
Waste Segregation Protocol:
-
Designate a Waste Stream: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Avoid Co-mingling: Never mix this waste with other streams, especially bases, oxidizers, or aqueous waste, to prevent violent reactions or gas evolution.[4]
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper) separately from liquid waste (e.g., solutions containing the compound).
-
Sharps: Any sharps (needles, razor blades) contaminated with this chemical must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
Part 3: Emergency Procedures: Spill & Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] The corrosive nature of the compound means vomiting can cause further damage to the esophagus.[2]
Spill Cleanup Protocol
This protocol is for minor laboratory spills (typically <100 mL or 100 g) by trained personnel. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and remove all ignition sources.[1][5]
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.
-
Contain the Spill:
-
Neutralize (Optional but Recommended): Due to its acidic corrosive nature, you can cautiously apply a weak base like sodium bicarbonate or soda ash, working from the outside in.[8][9] This neutralizes the immediate corrosive hazard, making cleanup safer.
-
Absorb & Collect:
-
Decontaminate: Wipe the spill area with a wet paper towel or sponge, followed by a soap and water solution.[7][10]
-
Package Waste: Place all contaminated materials (absorbents, PPE, paper towels) into a heavy-duty plastic bag or container. Seal it, label it as hazardous waste, and manage it for disposal.[10][11]
Caption: Spill Response Decision Workflow
Part 4: The Disposal Protocol
Disposal is not merely "throwing away." It is a regulated, documented process that ensures hazardous waste is managed safely from the laboratory (the "cradle") to its final treatment or destruction (the "grave").
Step 1: Waste Characterization
This compound is classified as a hazardous waste. Based on its properties, it falls under the EPA's corrosivity characteristic.[1]
-
EPA Hazardous Waste Code: D002 (Waste that has a pH less than or equal to 2 or greater than or equal to 12.5, or corrodes steel).
Step 2: Containerization & Labeling
The integrity of the waste container is a primary barrier against environmental release.
-
Select a Container: Use a robust, leak-proof container with a secure screw-top lid. The container material must be compatible with the chemical (e.g., high-density polyethylene - HDPE). Leave chemicals in their original containers for disposal whenever possible.
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must be compliant with OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[12][13] It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
An accurate indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date accumulation started.
-
Step 3: On-Site Storage (Satellite Accumulation)
Laboratories can accumulate hazardous waste in designated "Satellite Accumulation Areas" (SAAs) before it is moved to a central storage facility.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Conditions: The container must be kept closed at all times except when adding waste. It should be stored in a secondary container to contain any potential leaks. Store away from incompatible materials.[2]
Step 4: Arranging for Professional Disposal
Only a licensed and certified hazardous waste contractor can transport and dispose of this material.
-
Contact EHS: Your institution's EHS department will coordinate with a waste vendor. Provide them with an accurate description and quantity of the waste.
-
Documentation: You will be required to complete a hazardous waste manifest or tag. This is a legal document that tracks the waste from your lab to its final destination. Accuracy is critical.
-
Final Disposal Method: The ultimate disposal method is determined by the waste vendor and is typically high-temperature incineration. This method is effective for halogenated organic compounds as it breaks them down into less harmful components, with scrubbers used to neutralize the resulting acid gases (HCl, HF).[14]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sunyopt.edu [sunyopt.edu]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Researcher's Comprehensive Guide to the Safe Handling of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 2,4-Dichloro-5-fluoro-6-methylpyrimidine is one such crucial building block, a halogenated pyrimidine that offers chemists a versatile scaffold for constructing complex molecules. However, its utility in synthesis is matched by its potential hazards, demanding a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being.
Hazard Profile: Understanding the Risks
Before handling any chemical, a comprehensive understanding of its intrinsic hazards is non-negotiable. This compound is classified with several key hazards that dictate the necessary safety protocols. The primary concerns are its corrosive nature and its acute toxicity if ingested.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2][3] |
| Skin Sensitization | Sub-category 1A | May cause an allergic skin reaction. |
The presence of chlorine and fluorine atoms on the pyrimidine ring makes the compound highly reactive. It can react with moisture, including ambient humidity and moisture on the skin, to generate corrosive byproducts. This reactivity is the underlying cause of the severe skin and eye damage associated with this chemical.
Personal Protective Equipment (PPE): An Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following PPE is mandatory for any procedure involving this compound.
-
Eye and Face Protection: Due to the risk of severe eye damage, standard safety glasses are insufficient.[4][5][6] Chemical splash goggles are the minimum requirement.[5][6] For tasks with a higher potential for splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn in addition to goggles.[4][5]
-
Hand Protection: To prevent skin contact and potential burns, chemically resistant gloves are essential.[5] Nitrile or neoprene gloves generally provide adequate protection for minor splashes.[7] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers sufficient protection against this specific chemical. Double-gloving can provide an extra layer of safety.
-
Body Protection: A flame-resistant lab coat is a standard requirement. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5][7] Clothing should cover all exposed skin on the legs and feet, and closed-toe shoes that fully cover the top of the foot are mandatory.[7]
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8] If there is a risk of exposure outside of a fume hood, such as during a large spill, appropriate respiratory protection, such as a respirator with a suitable cartridge, is necessary.[5] All personnel who might require a respirator must be properly trained and fit-tested.[6]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this chemical is crucial for ensuring safety. The following workflow diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).
-
Don all required PPE, ensuring each item is in good condition.
-
Verify that the chemical fume hood is operational and the airflow is adequate.
-
-
Handling:
-
Perform all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood.[3][8]
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
When not in use, ensure the container is tightly closed to prevent exposure to moisture and to contain vapors.[9][10]
-
-
Disposal and Cleanup:
-
All waste containing this compound must be disposed of as hazardous waste.[9]
-
This compound is a halogenated organic material and should be collected in a designated, clearly labeled halogenated waste container.[11][12][13] Do not mix halogenated waste with non-halogenated waste.[11][12]
-
Decontaminate all glassware and work surfaces that have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE, such as gloves, in the appropriate waste stream.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material into a sealed container for hazardous waste disposal.[14]
-
Decontaminate the area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[15]
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][16][17] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][16][17] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][18]
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound, fostering a safe and productive research environment.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. essr.umd.edu [essr.umd.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. bucknell.edu [bucknell.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ehs.fiu.edu [ehs.fiu.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
